Canagliflozin L-Glucitol
Description
Significance of Canagliflozin (B192856) L-Glucitol as a Chemical Entity in Pharmacological Research
The significance of canagliflozin in pharmacological research extends beyond its primary application in glycemic control. It was the first SGLT2 inhibitor to be approved by the U.S. Food and Drug Administration (FDA) in March 2013. wikipedia.orgnih.gov This marked a pivotal moment, introducing a new class of oral antidiabetic drugs. chemicalbook.comijbcp.com
The compound's research interest is amplified by its secondary pharmacological effects, which include cardiovascular and renal protective benefits. thieme-connect.comfrontiersin.org Preclinical and clinical investigations have shown that canagliflozin can reduce the risk of major adverse cardiovascular events. frontiersin.orgresearchgate.net Furthermore, its research profile includes demonstrated anti-inflammatory and anti-cancer properties in preclinical models. researchgate.netnih.gov The unique C-glucoside structure of canagliflozin, a modification from the natural O-glucoside phlorizin (B1677692), gives it a distinct pharmacokinetic profile, making it resistant to degradation by β-glucosidase and ensuring its oral bioavailability. chemicalbook.comwikipedia.org These multifaceted properties make Canagliflozin L-Glucitol a subject of extensive investigation for a variety of therapeutic applications.
Historical Context of Sodium-Glucose Cotransporter 2 (SGLT2) Inhibitor Discovery and Development (Pre-Canagliflozin L-Glucitol Focus)
The journey toward the development of SGLT2 inhibitors began long before canagliflozin, with the discovery of a natural compound called phlorizin. diabetesincontrol.com
1835: French chemists first isolated phlorizin from the bark of apple trees. diabetesincontrol.comectrx.org
1886: The German physician Joseph von Mering discovered that administering high doses of phlorizin induced glucosuria (the excretion of glucose into the urine). diabetesincontrol.com
Subsequent studies in the 1950s and beyond revealed that phlorizin could block glucose transport in the kidney and small intestine by inhibiting both SGLT1 and SGLT2 proteins. wikipedia.org In diabetic animal models, phlorizin showed promise by improving glycemic control. diabetesincontrol.com However, it was ultimately deemed unsuitable for clinical development due to significant drawbacks. wikipedia.org Phlorizin is poorly absorbed from the gastrointestinal tract and is non-selective, leading to undesirable side effects. frontiersin.orgdiabetesincontrol.com
The limitations of phlorizin spurred the search for synthetic, orally available, and selective SGLT2 inhibitors. ectrx.org One of the first such compounds to enter trials was T-1095, developed in the 1990s. frontiersin.orgectrx.org While it was orally active, T-1095 was not sufficiently selective for SGLT2, and its action on intestinal SGLT1 caused significant gastrointestinal issues. frontiersin.org This early research underscored the need for compounds with high selectivity for SGLT2 to avoid off-target effects, paving the way for the development of the "gliflozin" class of drugs, including canagliflozin. wikipedia.orgdiabetesincontrol.com
Overview of this compound’s Role in Preclinical Investigations
Canagliflozin has been the subject of numerous preclinical studies to elucidate its mechanism of action and explore its therapeutic potential beyond diabetes. These investigations have provided foundational evidence for its efficacy and have uncovered novel biological activities.
Preclinical studies confirmed that canagliflozin is a potent and highly selective inhibitor of SGLT2 over SGLT1. jnjmedicalconnect.com This selectivity is crucial for its primary mechanism of inducing glucosuria without the significant gastrointestinal side effects associated with SGLT1 inhibition. fda.gov Research using cells overexpressing human SGLT1 and SGLT2 demonstrated canagliflozin's significantly lower inhibitory concentration (IC50) against SGLT2. jnjmedicalconnect.com
Table 1: In Vitro Inhibitory Activity of Canagliflozin against Human SGLT2 and SGLT1
| Glucose Transporter | IC50 (nM) - Study 1 | IC50 (nM) - Study 2 | IC50 (nM) - Study 3 |
|---|---|---|---|
| human SGLT2 | 2.2 | 4.4 | 2.7 |
| human SGLT1 | 910 | 684 | 710 |
Source: J&J Medical Connect jnjmedicalconnect.com
Preclinical research has also explored canagliflozin's effects in various disease models:
Neurodegenerative Disease: In a mouse model of Alzheimer's disease, canagliflozin treatment was found to significantly improve performance in cognitive tests. dntb.gov.uanih.gov The study also noted a decrease in acetylcholinesterase (AChE) activity and a reduction in microgliosis and astrogliosis in the hippocampus of male mice. dntb.gov.uanih.gov
Oncology: In vitro and in vivo preclinical studies have shown that SGLT2 inhibitors like canagliflozin can exhibit antiproliferative effects on certain types of cancer cells. researchgate.netmdpi.com Interestingly, some of these effects appear to be independent of SGLT2 inhibition, suggesting alternative mechanisms of action, such as the inhibition of other glucose transporters or disruption of cancer cell metabolism. mdpi.com
Renal and Cardiovascular Effects: Animal studies demonstrated that canagliflozin lowers the renal glucose threshold (RTG), leading to increased urinary glucose excretion. jnjmedicalconnect.comfda.gov This caloric loss contributes to a reduction in body weight. fda.gov These early findings provided the basis for later large-scale trials that confirmed canagliflozin's cardiovascular and renal benefits. frontiersin.orgresearchgate.net
Table 2: Summary of Selected Preclinical Research Findings for Canagliflozin
| Research Area | Model | Key Finding | Reference |
|---|---|---|---|
| Mechanism of Action | In vitro cell-based assays | Potent and selective inhibitor of SGLT2 over SGLT1, with an affinity approximately 150-fold higher for SGLT2. | jnjmedicalconnect.com |
| Alzheimer's Disease | Scopolamine-induced mouse model | Improved novelty preference index, decreased AChE activity, and reduced mTOR and glial fibrillary acidic protein expression. | dntb.gov.uanih.gov |
| Cancer | In vitro (Hepatocellular Carcinoma cells) | Inhibited cell proliferation through a mechanism independent of SGLT2 inhibition and cellular glucose influx. | mdpi.com |
| Inflammation | In vitro (Human Coronary Artery Endothelial Cells) | Exerted anti-inflammatory actions through reductions in hexokinase II (HKII) and ERK1/2 phosphorylation and activation of AMPK. | researchgate.net |
| Carcinogenicity | Rat and mouse models | No drug-related neoplasms in mice. Drug-related renal tubular neoplasms, adrenal pheochromocytomas, and testicular Leydig cell tumors observed in rats at high doses. | fda.gov |
Properties
Molecular Formula |
C₂₄H₂₅FO₅S |
|---|---|
Molecular Weight |
444.52 |
Synonyms |
(2R,3S,4S,5R,6S)-2-(3-((5-(4-fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol; |
Origin of Product |
United States |
Chemical Synthesis and Solid State Characteristics of Canagliflozin L Glucitol
Synthetic Methodologies for Canagliflozin (B192856) and its Solvates
The synthesis of canagliflozin, a complex C-glucoside with a thiophene (B33073) ring, involves several key steps, including the stereoselective formation of the C-glycoside bond and the construction of the aglycone portion. Process chemistry innovations have focused on improving the efficiency, scalability, and impurity profile of the synthesis.
Stereoselective Synthesis Approaches
The core challenge in synthesizing canagliflozin and other SGLT2 inhibitors is the stereoselective construction of the β-C-arylglucoside pharmacophore. google.com Early methods often involved the reaction of an aryllithium species with a protected D-glucono-1,5-lactone at very low temperatures (e.g., -78 °C). google.com This approach, however, presented challenges in controlling the stereoselectivity and was not ideal for large-scale production. google.com
Subsequent improvements focused on alternative organometallic reagents. The use of arylzinc reagents has been reported to enhance the stereoselectivity of the C-glycosylation reaction, providing a more practical method for preparing β-C-arylglucosides like canagliflozin. google.com Another key step is the reduction of the lactol intermediate, where the choice of reducing agent, such as a bulky silyl (B83357) hydride, is crucial for achieving high β-selectivity. google.com The unwanted α-anomer, a key diastereomeric impurity, must be purged during subsequent crystallization steps. google.com
Process Chemistry Innovations for Canagliflozin Production
To render the synthesis of canagliflozin more robust and suitable for commercial-scale manufacturing, significant process chemistry innovations have been developed. These efforts often employ Quality by Design (QbD) principles to identify and control critical process parameters. google.com
Key optimizations include:
Reaction Optimization: Specific reactions within the synthetic sequence have been optimized. For instance, the Friedel-Crafts acylation, which is a key bond-forming reaction in the synthesis of the aglycone, has been a focus of optimization studies. google.comgoogle.com This is often followed by a Lewis acid-mediated reductive elimination. google.com
Improved Reagents and Catalysts: Innovations include the use of self-made catalysts, such as molecular sieve-carried ferric oxide, to improve selectivity and yield in steps like the iodination of 2-methylbenzoic acid, a starting material. google.com Palladium-catalyzed coupling reactions are also employed to construct the thiophene-aryl linkage. google.comnewdrugapprovals.org
Formation and Isolation of Canagliflozin Solvates
Canagliflozin can exist in various solid forms, including crystalline hydrates and co-crystals. The most common form for pharmaceutical use is the hemihydrate. nih.govfoliamedica.bg The formation and isolation of specific solvates are critical for ensuring the stability and bioavailability of the final drug product. nih.gov
The canagliflozin hemihydrate can be prepared by recrystallization from a solution containing acetic acid, which increases the upper limit of the water content and simplifies the production process. nih.gov Another method involves dissolving canagliflozin in a solvent like ethyl acetate (B1210297), heating the mixture, adding water, and then cooling to precipitate the crystalline monohydrate. researchgate.net The monohydrate can then be converted to the hemihydrate under specific drying conditions. google.com
Co-crystals of canagliflozin have also been developed with various co-formers, such as L-proline and L-phenylalanine, to modify its physicochemical properties. google.com These are typically formed by crystallizing canagliflozin from a solution in the presence of the co-former. google.com
Impurity Profiling and Control Strategies in Canagliflozin Synthesis
The control of impurities is a critical aspect of pharmaceutical manufacturing. For canagliflozin, various process-related and degradation impurities have been identified, characterized, and controlled. google.com The structure of these impurities is often confirmed through independent synthesis and detailed spectral characterization. nih.gov
Key impurities identified during the synthesis and degradation studies of canagliflozin include: nih.govgoogle.com
Process Impurities: These can arise from starting materials, intermediates, or side reactions. Examples include Impurity-A, Impurity-B, and a dimeric impurity (Impurity-C). google.com
Degradation Impurities: These form when the drug substance is exposed to stress conditions like oxidation. Examples include a hydroperoxide impurity (Impurity-D) and a sulfone impurity (Impurity-F). nih.govgoogle.com
Control strategies are integrated into the manufacturing process. google.com This includes the development of specific analytical methods (e.g., HPLC) to detect and quantify these impurities. google.com Process parameters are optimized to minimize the formation of impurities, and purification steps, such as crystallization, are designed to effectively remove them from the final product. google.com
Table 1: Selected Impurities in Canagliflozin Synthesis
| Impurity Name/Type | Source | Method of Identification |
| Impurity-A | Process-related | HPLC Retention Time |
| Impurity-B | Process-related | HPLC Retention Time |
| Dimer (Impurity-C) | Process-related | Isolation and Spectral Characterization (NMR) |
| Hydroperoxide (Impurity-D) | Degradation (Peroxide) | Spectral Characterization |
| Sulfone (Impurity-F) | Degradation (Peroxide) | Spectral Characterization |
Crystallography and Polymorphism Studies of Canagliflozin
The solid-state form of canagliflozin is crucial as it can influence properties such as stability, solubility, and dissolution rate. nih.gov Extensive studies have been conducted on the crystallography of its various forms, particularly its hydrates.
Crystal Structure Determination of Canagliflozin Hydrates
The crystal structures of canagliflozin hemihydrate (CG-Hemi) and canagliflozin monohydrate (CG-H₂O) have been determined using single-crystal X-ray diffraction. nih.gov These studies provide detailed insights into the molecular arrangement and intermolecular interactions within the crystal lattice.
Canagliflozin Hemihydrate (CG-Hemi):
This form crystallizes in the P2₁2₁2₁ space group. nih.gov
The asymmetric unit consists of two canagliflozin molecules and one water molecule. nih.gov
The canagliflozin molecules and water molecules are connected through a network of O—H⋯O hydrogen bonds, forming a three-dimensional supramolecular structure. foliamedica.bg
Canagliflozin Monohydrate (CG-H₂O):
This form crystallizes in the P2₁ space group. nih.gov
The asymmetric unit contains one canagliflozin molecule and one water molecule. nih.gov
The crystal structure of the monohydrate also features extensive hydrogen bonding, with the water molecules playing a key role in linking the canagliflozin molecules. nih.gov Hirshfeld surface analysis indicates that the monohydrate has stronger intermolecular forces compared to the hemihydrate.
The structural differences between these hydrates, particularly in their hydrogen-bonding networks, are believed to account for their different physicochemical properties, such as solubility and dissolution rate. nih.gov The hemihydrate form, used in the marketed product, has been shown to have higher solubility compared to the monohydrate. nih.gov
Table 2: Crystallographic Data for Canagliflozin Hydrates
| Parameter | Canagliflozin Hemihydrate (CG-Hemi) | Canagliflozin Monohydrate (CG-H₂O) |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | P2₁2₁2₁ | P2₁ |
| Asymmetric Unit | 2 Canagliflozin molecules, 1 Water molecule | 1 Canagliflozin molecule, 1 Water molecule |
| Key Interactions | 3D network of O—H⋯O hydrogen bonds | Extensive hydrogen bonding, stronger intermolecular forces than hemihydrate |
Characterization of Polymorphic Forms
Canagliflozin is known to exist in various solid-state forms, including crystalline hydrates, solvates, and an amorphous form. google.commdpi.comgoogle.com Polymorphism is a critical aspect of pharmaceutical development as different forms can exhibit distinct physicochemical properties such as solubility, stability, and dissolution rate, which can impact bioavailability. mdpi.comresearchgate.net
Several crystalline forms have been identified in patents and research literature, including:
Hemihydrate: This is a common crystalline form for the active ingredient in pharmaceutical formulations. mdpi.comgoogle.com
Monohydrate: A stable crystalline monohydrate form (Form HI) has also been developed. Studies have shown that under competitive stability tests in water, other forms like the known Canagliflozin and its hemihydrate can convert to this more stable monohydrate form. google.com
Propylene (B89431) Glycol Solvates: Crystalline solvates with propylene glycol, including specific forms with (S)-propylene glycol and (R)-propylene glycol, have been characterized. google.com
Other Crystalline Forms: Patents have disclosed multiple other crystalline forms, often designated with letters such as Form A, B, C, D, E, and F. mdpi.com
The characterization of these forms is typically performed using techniques like Powder X-ray Diffraction (PXRD), which provides a unique fingerprint for each crystalline structure. For instance, the hemihydrate and monohydrate forms have distinct and distinguishable PXRD patterns. mdpi.comresearchgate.net Differential Scanning Calorimetry (DSC) is also used to determine the thermal properties, such as melting points and phase transitions, of the different polymorphs. google.comnih.gov
Table 1: Selected Polymorphic and Crystalline Forms of Canagliflozin
| Form Name | Description | Key Characterization Data (PXRD 2θ values) |
|---|---|---|
| Hemihydrate | Crystalline hydrate (B1144303) containing approximately one molecule of water per two molecules of canagliflozin. | Characteristic peaks at approximately 3.87, 7.96, 8.64, 9.66, 15.48, 17.34, 19.14 degrees. mdpi.com |
| Monohydrate (Form HI) | Crystalline hydrate containing one molecule of water per molecule of canagliflozin; noted for its high stability. google.com | Characteristic peaks at approximately 4.20, 8.40, 9.70, 12.62, 15.36, 16.84, 19.32 degrees. mdpi.com |
| Propylene Glycol Solvates (R2, R3, R4) | Crystalline forms incorporating propylene glycol into the crystal lattice. | Form R3: 4.18, 6.88, 11.99, 14.85, 19.89 degrees. google.comForm R4: 11.05, 16.19, 17.09, 19.77, 22.10 degrees. google.com |
| Amorphous Form | A non-crystalline, disordered solid form. | Lacks the sharp diffraction peaks characteristic of crystalline forms. |
Influence of D-Glucitol Moiety on Solid-State Properties and Stability
The D-glucitol moiety is an integral part of the Canagliflozin molecule and is fundamental to its mechanism of action as an SGLT2 inhibitor. This C-glucoside structure provides a significant number of hydroxyl groups, which are capable of forming extensive hydrogen bond networks. researchgate.net These hydrogen bonding capabilities are a primary driver of the observed solid-state properties, including the formation of various polymorphs and hydrates.
Advanced Characterization Methods for Canagliflozin Chemical Substance
Spectroscopic Analysis for Structural Elucidation (e.g., NMR, Mass Spectrometry)
Spectroscopic methods are essential for confirming the chemical structure of Canagliflozin and its related substances.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure. The ¹H NMR spectrum of Canagliflozin shows characteristic signals corresponding to the protons in the aromatic rings (thienyl, fluorophenyl, and methylphenyl groups), the methylene (B1212753) bridge, the methyl group, and the D-glucitol moiety. google.comnih.gov
¹H NMR (in CD₃OD): Key signals include a singlet for the methyl group (CH₃) around δ 2.32 ppm, a complex multiplet for the glucitol protons between δ 3.35-3.90 ppm, a singlet for the benzylic protons (CH₂) around δ 4.17 ppm, and various signals for the aromatic protons in the range of δ 6.70-7.60 ppm. google.com
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight and fragmentation pattern of Canagliflozin. Using electrospray ionization (ESI), Canagliflozin can be detected in both positive and negative ion modes. In positive mode, it often forms an ammonium (B1175870) adduct [M+NH₄]⁺ at an m/z of approximately 462.0. mdpi.com High-resolution mass spectrometry provides the exact mass, confirming the elemental composition. Tandem mass spectrometry (MS/MS) is used to study the fragmentation of the molecule, which aids in structural confirmation and in identifying metabolites and degradation products. nih.govproquest.comresearchgate.net
Chromatographic Purity and Impurity Profiling in Research Samples
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are central to assessing the purity of Canagliflozin and identifying any process-related or degradation impurities. ijpsr.com The development of stability-indicating HPLC methods is crucial to separate the active ingredient from any potential impurities that may arise during synthesis or storage. researchgate.net
Research has identified several potential impurities in Canagliflozin samples. These can be broadly categorized as process impurities (arising from the synthetic route) and degradation impurities (formed under stress conditions like oxidation). researchgate.net
Commonly identified impurities include:
Isomeric Impurities: The synthesis can lead to the formation of the undesired alpha-anomer of Canagliflozin, in addition to the desired beta-anomer. lcms.czwaters.com Regioisomers, where the substitution pattern on the phenyl ring is different, can also be process-related impurities. researchgate.net
Process-Related Impurities: These can include starting materials, intermediates, or byproducts from side reactions. An example is the "Desfluoro" impurity, where the fluorine atom is absent from the phenyl ring. researchgate.net
Degradation Impurities: Canagliflozin can degrade under oxidative stress. Identified oxidative degradation products include a hydroperoxide impurity and a sulfone, where the sulfur atom in the thiophene ring is oxidized. researchgate.netresearchgate.net
These impurities are typically detected and quantified using reverse-phase HPLC with UV detection. ijpsr.comresearchgate.net More advanced techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are used for the identification and structural characterization of unknown impurities.
Table 2: Selected Impurities of Canagliflozin
| Impurity Name/Type | Source | Method of Detection |
|---|---|---|
| Alpha-Isomer | Process | HPLC, UPC² lcms.czwaters.com |
| 3-Regioisomer | Process | HPLC researchgate.net |
| Desfluoro Impurity | Process | HPLC, LC-MS researchgate.net |
| Hydroperoxide Impurity | Process & Degradation | HPLC researchgate.netresearchgate.net |
| Sulfone Impurity | Degradation | HPLC researchgate.net |
| Dimer Impurity | Process | HPLC researchgate.net |
Molecular and Cellular Mechanisms of Action of Canagliflozin
Selective Inhibition of Sodium-Glucose Cotransporter 2 (SGLT2)
The cornerstone of canagliflozin's action lies in its highly selective and potent inhibition of SGLT2, a protein predominantly expressed in the proximal convoluted tubules of the kidneys. SGLT2 is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomeruli. By blocking this transporter, canagliflozin (B192856) effectively reduces the reabsorption of glucose back into the bloodstream, leading to increased urinary glucose excretion.
Molecular Recognition and Binding Kinetics at SGLT2 (In Vitro and Computational Studies)
In vitro and computational studies have provided valuable insights into the molecular interactions between canagliflozin and the SGLT2 transporter. These studies reveal that canagliflozin, a C-glucoside, binds with high affinity to the outward-facing conformation of the SGLT2 protein. Computational docking studies have identified key amino acid residues within the SGLT2 binding pocket that are crucial for this interaction. For instance, canagliflozin has been shown to form hydrophilic interactions with essential residues such as Asn75, Trp291, and Lys321.
Kinetic studies have further characterized the binding of canagliflozin to SGLT2. It exhibits a concentration-dependent inhibition of SGLT2-mediated glucose transport. The half-maximal inhibitory concentration (IC50) for canagliflozin's effect on human SGLT2 is approximately 4.2 nM.
Allosteric Modulation and Conformational Changes of SGLT2 Upon Canagliflozin Binding (Theoretical and Experimental Approaches)
The binding of canagliflozin to SGLT2 is believed to induce conformational changes in the transporter protein, locking it in a state that is unfavorable for glucose transport. This is consistent with an allosteric mechanism of inhibition. Cryo-electron microscopy studies have shown that synthetic inhibitors like canagliflozin bind to the outward-facing conformation of SGLT2. This binding event is thought to stabilize the transporter in this conformation, preventing the conformational shifts necessary for glucose translocation across the cell membrane. This "induced fit" mechanism leads to a partial closure of the outer transmembrane domain, effectively blocking the glucose binding site.
Comparative Analysis of SGLT1/SGLT2 Selectivity Ratios and Underlying Molecular Basis
A critical aspect of canagliflozin's pharmacological profile is its selectivity for SGLT2 over SGLT1. SGLT1 is another sodium-glucose cotransporter found primarily in the small intestine, but also in the kidneys, where it is responsible for the reabsorption of the remaining filtered glucose. Canagliflozin exhibits a significant, though not absolute, selectivity for SGLT2.
| Inhibitor | SGLT2 IC50 (nM) | SGLT1 IC50 (nM) | Selectivity Ratio (SGLT1/SGLT2) |
| Canagliflozin | 4.2 | 663 | ~158-fold |
| Dapagliflozin (B1669812) | 1.1 | 1390 | ~1200-fold |
| Empagliflozin (B1684318) | - | - | ~2700-fold |
| Ertugliflozin | 0.877 | 1960 | >2000-fold |
| Sotagliflozin | 1.8 | 36 | 20-fold |
Data sourced from multiple studies.
Cellular Pharmacodynamics in Renal and Extra-Renal Tissues
The selective inhibition of SGLT2 by canagliflozin translates into significant cellular effects, not only in the kidneys but also in various other tissues throughout the body.
Effects on Renal Glucose Reabsorption at the Cellular Level
At the cellular level within the proximal renal tubules, canagliflozin's inhibition of SGLT2 directly blocks the entry of glucose into the tubular epithelial cells. This leads to a decrease in intracellular glucose concentration, mimicking a state of glucose depletion. Consequently, the glucose that would normally be reabsorbed remains in the tubular fluid and is excreted in the urine. Studies in animal models have demonstrated that canagliflozin can inhibit apparent glucose reabsorption by up to 94% in hyperglycemic conditions. This potent effect on renal glucose handling is the primary mechanism by which canagliflozin lowers blood glucose levels.
Investigation of Canagliflozin’s Impact on Cellular Glucose Homeostasis in Non-Renal Tissues
Beyond its primary renal effects, canagliflozin has been shown to exert a range of effects on cellular glucose homeostasis in various extra-renal tissues.
Pancreatic Beta Cells: Canagliflozin indirectly improves pancreatic beta-cell function. By reducing chronic hyperglycemia, canagliflozin alleviates the glucose toxicity that can impair beta-cell function and lead to apoptosis. Studies in diabetic animal models have shown that canagliflozin treatment can preserve beta-cell mass, increase pancreatic insulin (B600854) content, and improve insulin secretion.
Cardiac Myocytes: Canagliflozin has demonstrated direct effects on cardiac myocytes. It has been shown to suppress myocardial NADPH oxidase activity and improve nitric oxide synthase (NOS) coupling through a pathway involving SGLT1 and AMP-activated protein kinase (AMPK). These actions lead to anti-inflammatory and anti-apoptotic effects in the human myocardium. Additionally, canagliflozin can attenuate lipotoxicity in cardiomyocytes.
Adipocytes: In adipocytes, canagliflozin has been found to promote mitochondrial biogenesis and function. This is achieved through the activation of the AMPK-Sirt1-Pgc-1α signaling pathway, leading to increased cellular energy expenditure, fatty acid oxidation, and thermogenesis. Canagliflozin may also enhance lipolysis in adipose tissue. Recent research suggests it can promote the browning of visceral adipose tissue by enhancing mitochondrial fusion.
Endothelial Cells: Canagliflozin exerts several effects on endothelial cells. It can inhibit endothelial cell proliferation, migration, and tube formation. Furthermore, it has been shown to reduce inflammation in endothelial cells by inducing the expression of heme oxygenase-1 (HO-1) and activating AMPK. Canagliflozin can also improve endothelial cell integrity.
Intracellular Signaling Cascades Modulated by SGLT2 Inhibition (e.g., AMPK, NADPH oxidase, TRPC3/NCX1)
Beyond its primary role in SGLT2 inhibition, canagliflozin modulates several intracellular signaling cascades that contribute to its broader therapeutic effects.
AMP-activated protein kinase (AMPK): Canagliflozin has been shown to activate AMPK, a crucial cellular energy sensor that plays a significant role in regulating metabolic processes. scispace.comnih.gov This activation is not observed to the same extent with some other SGLT2 inhibitors. scispace.com The proposed mechanism for AMPK activation involves the inhibition of Complex I of the mitochondrial respiratory chain, which leads to an increase in the cellular AMP/ADP ratio. scispace.com AMPK activation by canagliflozin has been observed in various cell types, including liver and kidney cells, and is linked to the inhibition of lipid synthesis. scispace.comtandfonline.comresearchgate.net This activation is considered a key contributor to mitigating oxidative stress and inflammation. nih.gov
NADPH Oxidase: In human myocardial tissue, canagliflozin has been demonstrated to suppress the activity of NADPH oxidase, a major source of superoxide (B77818) and oxidative stress. nih.govbohrium.com This effect is mediated through an SGLT1/AMPK/Rac1 signaling pathway. nih.govbohrium.com Specifically, canagliflozin prevents the activation of Rac1, a critical subunit of the Nox1/2 isoforms of NADPH oxidase, and inhibits the translocation of the p47phox subunit to the cell membrane. researchgate.net This reduction in NADPH oxidase activity leads to decreased oxidative stress and subsequent anti-inflammatory and anti-apoptotic effects in cardiomyocytes. nih.gov
TRPC3/NCX1: Research has identified a novel mechanism by which canagliflozin may influence vascular tone and blood pressure. In vascular smooth muscle cells, canagliflozin can antagonize salt-sensitive hypertension by modulating the transient receptor potential canonical 3 (TRPC3) channel and the sodium/calcium exchanger 1 (NCX1). nih.govahajournals.orgnih.gov Under high-salt conditions, increased expression of TRPC3 leads to intracellular sodium accumulation, which in turn activates the reverse mode of NCX1, increasing cytosolic calcium concentration and causing vasoconstriction. ahajournals.orgresearchgate.net Canagliflozin inhibits the increased expression of TRPC3 induced by high salt, thereby preventing this cascade, reducing cytosolic calcium, and alleviating vasoconstriction. ahajournals.orgahajournals.org This antihypertensive effect appears to be independent of its primary renal effects. nih.gov
Interplay with Other Glucose Transporters and Metabolic Pathways
Canagliflozin's actions extend beyond SGLT2, involving off-target interactions with other transporters and significant modulation of central metabolic pathways at the cellular level.
The in vitro inhibitory concentrations (IC50) for canagliflozin against human SGLT2 and SGLT1 demonstrate this relative selectivity.
| Compound | hSGLT2 IC50 (nM) | hSGLT1 IC50 (nM) | Selectivity (SGLT1/SGLT2) |
|---|---|---|---|
| Canagliflozin | 2.2 - 4.2 | 663 - 910 | ~150- to 414-fold |
| Dapagliflozin | 1.12 | 1391 | ~1200-fold |
| Empagliflozin | - | - | ~2500- to 2700-fold |
Data compiled from multiple sources. nih.govmdpi.comsolvobiotech.com
A significant aspect of canagliflozin's mechanism of action involves the direct modulation of mitochondrial function. frontiersin.org Research in various cell models has shown that canagliflozin, at clinically relevant concentrations, inhibits Complex I of the mitochondrial electron transport chain. scispace.comnih.govnih.govresearchgate.net This inhibition impairs mitochondrial respiration and leads to a decrease in cellular ATP levels. nih.govnih.govresearchgate.net
This reduction in mitochondrial function is a primary upstream event that leads to the activation of AMPK, as the cell senses a lower energy state. scispace.comnih.gov In addition to its effect on Complex I, canagliflozin has also been found to inhibit mitochondrial glutamate (B1630785) dehydrogenase (GDH), an enzyme crucial for replenishing tricarboxylic acid (TCA) cycle intermediates from glutamine. nih.govresearchgate.net This dual inhibition of Complex I and GDH can significantly alter cellular metabolism, forcing a shift towards glycolysis. researchgate.net These direct mitochondrial effects underscore a mechanism of action for canagliflozin that is independent of SGLT2 inhibition and helps explain its broad metabolic impacts. frontiersin.orgnih.gov
Preclinical Pharmacokinetics and Drug Disposition of Canagliflozin L Glucitol
Mechanistic Aspects of Absorption and Distribution
The absorption and distribution of a drug are critical determinants of its pharmacokinetic profile, influencing its onset of action, efficacy, and potential for interaction with other substances. For Canagliflozin (B192856), these processes are governed by a combination of its physicochemical properties and its interactions with biological systems, including cell membranes and various transport proteins.
The intestinal absorption of orally administered drugs is largely dependent on their ability to permeate the intestinal epithelial barrier. In vitro models, such as the Caco-2 cell line, are widely used to predict the intestinal permeability of drug candidates. youtube.com Caco-2 cells are human colon adenocarcinoma cells that differentiate to form a polarized monolayer with morphological and functional similarities to the enterocytes of the small intestine. youtube.commdpi.com This model allows for the determination of a drug's apparent permeability coefficient (Papp), which is a key parameter for forecasting in vivo absorption.
The transport of a compound across the Caco-2 monolayer can occur via several mechanisms, including passive transcellular diffusion, paracellular transport, and carrier-mediated transport (both uptake and efflux). mdpi.com By measuring the flux of a drug from the apical (lumenal) to the basolateral (blood) side and vice versa, researchers can assess its potential for absorption and identify if it is a substrate for efflux transporters like P-glycoprotein (P-gp). youtube.com While specific Papp values for Canagliflozin from preclinical studies are not detailed in the provided sources, its good oral bioavailability suggests efficient intestinal permeability.
Table 1: General Classification of Intestinal Permeability Based on Caco-2 Papp Values
| Permeability Classification | Apparent Permeability (Papp) (x 10-6 cm/s) | Expected Human Absorption (%) |
|---|---|---|
| Low | < 1 | 0 - 20 |
| Moderate | 1 - 10 | 20 - 80 |
| High | > 10 | 80 - 100 |
This table provides a general framework used in drug development to classify compounds based on their in vitro permeability.
Once absorbed into the systemic circulation, a drug's distribution is significantly influenced by its binding to plasma proteins. mhmedical.com Canagliflozin is highly bound to plasma proteins, a characteristic that has important pharmacokinetic implications. frontiersin.org The unbound, or free, fraction of the drug is the pharmacologically active portion that is available to distribute into tissues, interact with therapeutic targets, and undergo metabolism and excretion. mhmedical.com
High plasma protein binding generally restricts the drug's distribution primarily to the vascular space, which can result in a lower apparent volume of distribution (Vd). frontiersin.org Preclinical studies have quantified the extent of Canagliflozin's binding across different species, showing consistently high levels, though with some variability.
Table 2: Preclinical and Human Plasma Protein Binding of Canagliflozin
| Species | Plasma Protein Binding (%) |
|---|---|
| Rat | 98.1 - 98.7% |
| Beagle Dog | 88.9 - 92.7% |
| Human | 74.8 - 83.7% |
Data sourced from in vitro experiments using plasma from the indicated species. frontiersin.org
This high degree of binding means that only a small fraction of Canagliflozin in the blood is free to exert its effects at any given time.
Following oral administration of [14C]canagliflozin to rats, radioactivity was widely distributed. A significant finding from these studies was the prominent distribution of Canagliflozin to the kidneys, which is consistent with its mechanism of action as an inhibitor of the sodium-glucose co-transporter 2 (SGLT2) located in the renal tubules. researchgate.net Further preclinical research in mouse models has demonstrated that Canagliflozin administration affects various tissues, implying its distribution to these sites. These studies have noted effects in the pancreas, as well as reductions in fat mass and hepatic lipid content, suggesting distribution to adipose tissue and the liver. nih.govnih.gov There is also emerging data from murine studies indicating that Canagliflozin may cross the blood-brain barrier and have neuroprotective effects, suggesting distribution to the brain. mdpi.com
Drug transporters are membrane proteins that play a crucial role in controlling the absorption, distribution, and excretion of many drugs. In vitro studies have been conducted to characterize the interaction of Canagliflozin with various clinically relevant transporters.
These studies have established that Canagliflozin is a substrate for key efflux transporters, including P-glycoprotein (P-gp/ABCB1), Breast Cancer Resistance Protein (BCRP/ABCG2), and Multidrug Resistance-Associated Protein 2 (MRP2/ABCC2). nih.govscienceopen.com These transporters are located in important physiological barriers such as the intestine, liver, and kidney, where they actively pump substrates out of cells. As a substrate, Canagliflozin's intestinal absorption and its hepatobiliary and renal excretion can be influenced by the activity of these transporters. scienceopen.com
Conversely, investigations have shown that Canagliflozin is not a substrate for major uptake transporters from the Organic Anion Transporting Polypeptide (OATP) family (OATP1B1, OATP1B3), the Organic Anion Transporter (OAT) family (OAT1, OAT3), or the Organic Cation Transporter (OCT) family (OCT1, OCT2). nih.gov
Table 3: Interaction of Canagliflozin with Key Drug Transporters (In Vitro Data)
| Transporter | Family | Type | Substrate Status |
|---|---|---|---|
| P-glycoprotein (P-gp) | ABC | Efflux | Yes |
| BCRP | ABC | Efflux | Yes |
| MRP2 | ABC | Efflux | Yes |
| OATP1B1 | SLC | Uptake | No |
| OATP1B3 | SLC | Uptake | No |
Data from in vitro test systems containing drug transporters. nih.govscienceopen.com
Metabolism and Biotransformation Pathways
The biotransformation of a drug into its metabolites is a fundamental aspect of its disposition, primarily determining its clearance from the body.
The primary route of metabolic elimination for Canagliflozin is O-glucuronidation, a Phase II metabolic reaction where a glucuronic acid moiety is attached to the molecule, rendering it more water-soluble and facilitating its excretion. scienceopen.comnih.gov This process results in the formation of two major, pharmacologically inactive O-glucuronide metabolites, designated as M5 and M7. scienceopen.com
In vitro studies using human liver and kidney microsomes, as well as recombinant Uridine (B1682114) Diphosphate Glucuronosyltransferase (UGT) enzymes, have precisely identified the specific isoforms responsible for Canagliflozin's metabolism. nih.gov The formation of the M7 metabolite is catalyzed by UGT1A9, while the M5 metabolite is formed by UGT2B4. nih.govmdpi.com While both metabolites are formed in the liver, only M7 formation has been observed in kidney microsomes, indicating that UGT1A9-mediated metabolism of Canagliflozin occurs in both the liver and the kidneys. nih.gov Oxidative metabolism via the Cytochrome P450 (CYP) system, specifically CYP3A4, represents only a minor pathway for the clearance of Canagliflozin. scienceopen.commdpi.com
Table 4: Major Metabolic Pathways of Canagliflozin
| Metabolic Pathway | Enzyme(s) Involved | Major Metabolite(s) | Primary Location(s) |
|---|---|---|---|
| O-Glucuronidation | UGT1A9 | M7 | Liver, Kidney |
| UGT2B4 | M5 | Liver | |
| Oxidation | CYP3A4 | Minor oxidative products | Liver |
Information compiled from in vitro studies with human recombinant enzymes and tissue microsomes. scienceopen.comnih.gov
Identification of Canagliflozin Metabolites in Preclinical Species (e.g., Rats, Mice, Dogs)
In preclinical studies involving rats, mice, and dogs, canagliflozin undergoes extensive metabolism to form several metabolites. The primary metabolic pathways include O-glucuronidation and oxidation.
In rats, identified metabolites include three O-glucuronide metabolites (M5, M7, and M17), two oxidation metabolites (M8 and M9), and one oxidation and glucuronide metabolite (M16) nih.gov. The main metabolites found in rat plasma are M5, M7, and M9 nih.gov.
In mice, the metabolic profile of canagliflozin also involves both oxidation and glucuronidation. While specific metabolite structures are not always detailed in publicly available literature, the general pathways are consistent with those observed in other preclinical species.
In dogs, as in other preclinical species, canagliflozin is metabolized through oxidation and glucuronidation. Unchanged canagliflozin is a major component in systemic circulation, with metabolism leading to various oxidized and conjugated products.
The two major pharmacologically inactive O-glucuronide conjugates found in human plasma, M5 and M7, are also observed in preclinical species. However, their plasma concentrations in mice and rats during repeated-dose safety studies were lower than those in humans at the maximum recommended dose. Despite this, biliary metabolite profiling in rodents indicated significant exposure of the liver to M5 and M7. researchgate.netnih.gov
| Preclinical Species | Identified Metabolites | Primary Metabolic Pathways | Key Findings |
|---|---|---|---|
| Rats | M5, M7, M17 (O-glucuronides), M8, M9 (oxidation), M16 (oxidation and glucuronidation) | O-glucuronidation, Oxidation | M5, M7, and M9 are the main metabolites in plasma. nih.gov |
| Mice | Oxidative and glucuronidated metabolites | Oxidation, Glucuronidation | Metabolic pathways are consistent with other preclinical species. |
| Dogs | Oxidative and glucuronidated metabolites | Oxidation, Glucuronidation | Unchanged canagliflozin is a major component in circulation. |
Enzymatic Reaction Kinetics and Enzyme Identification for Canagliflozin Metabolism (In Vitro)
In vitro studies have identified the primary enzymes responsible for the metabolism of canagliflozin. The major metabolic pathway is O-glucuronidation, primarily mediated by uridine diphosphate-glucuronosyltransferase (UGT) enzymes. Specifically, UGT1A9 and UGT2B4 have been identified as the key enzymes responsible for the formation of the inactive O-glucuronide metabolites, M7 and M5, respectively. nih.govjnjmedicalconnect.comtufts.edu
The oxidative metabolism of canagliflozin is a minor pathway and is mediated by the cytochrome P450 (CYP) enzyme system, with CYP3A4 being the principal enzyme involved. researchgate.netmdpi.com
While the enzymes responsible for canagliflozin metabolism have been identified, detailed in vitro enzymatic reaction kinetic data, such as Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax), for preclinical species (rats, mice, and dogs) are not extensively available in the public domain. Such data is crucial for quantitatively understanding the efficiency and capacity of these metabolic pathways in different species.
| Metabolic Pathway | Primary Enzymes | Metabolites Formed | Enzymatic Kinetic Data (Preclinical Species) |
|---|---|---|---|
| O-glucuronidation | UGT1A9, UGT2B4 | M7, M5 | Specific Km and Vmax values for rat, mouse, and dog liver microsomes are not readily available in published literature. |
| Oxidation | CYP3A4 | M9 and other oxidative metabolites | Specific Km and Vmax values for rat, mouse, and dog liver microsomes are not readily available in published literature. |
Species-Specific Differences in Canagliflozin Metabolism (Animal vs. Human In Vitro/Preclinical Data)
Significant species-specific differences exist in the metabolism of canagliflozin between preclinical animal models and humans. The primary distinction lies in the predominant metabolic pathway. In humans, direct glucuronidation of canagliflozin is the main route of metabolic clearance, whereas in animals, oxidation is the more prominent pathway. researchgate.netnih.gov
In human plasma, the two pharmacologically inactive O-glucuronide conjugates, M5 and M7, are considered major metabolites. researchgate.netnih.gov Conversely, in preclinical species such as mice and rats, the plasma concentrations of M5 and M7 are lower than those observed in humans. researchgate.netnih.gov However, it is noteworthy that biliary metabolite profiling in rodents has shown significant liver exposure to these glucuronide metabolites. researchgate.netnih.gov
Furthermore, there are differences in the UGT enzyme systems between species. For instance, UGT1A9 is functional in humans for metabolizing canagliflozin, but in rats, the corresponding gene (Ugt1a9) is a pseudogene. In rats, Ugt1a7 is thought to compensate for the functions of Ugt1A9. mdpi.com
| Parameter | Preclinical Species (Rats, Mice) | Humans |
|---|---|---|
| Primary Metabolic Pathway | Oxidation researchgate.netnih.gov | Direct Glucuronidation researchgate.netnih.gov |
| Major Circulating Metabolites | Lower concentrations of M5 and M7 in plasma researchgate.netnih.gov | M5 and M7 are major metabolites in plasma researchgate.netnih.gov |
| Key UGT Enzymes | Differences in UGT isoform functionality (e.g., Ugt1a9 is a pseudogene in rats) mdpi.com | UGT1A9 and UGT2B4 are the primary enzymes nih.govjnjmedicalconnect.comtufts.edu |
Excretion Mechanisms and Routes in Preclinical Models
Renal Clearance Mechanisms of Canagliflozin and its Metabolites
In preclinical animal models, renal excretion of canagliflozin and its metabolites is a notable, albeit variable, route of elimination. The extent of radioactivity excreted in the urine as a percentage of the administered dose of [14C]canagliflozin ranges from 1.2% to 7.6% in animals. researchgate.netnih.gov This is in contrast to humans, where approximately 33% of the dose is excreted in the urine. researchgate.netnih.gov The renally excreted products in animals primarily consist of metabolites, with very little unchanged canagliflozin being eliminated via this pathway.
Biliary and Fecal Excretion Pathways (Preclinical)
Fecal excretion is the primary route of elimination for canagliflozin-derived radioactivity in preclinical species. researchgate.netnih.gov Studies in bile duct-cannulated (BDC) mice and rats have demonstrated that the majority of the administered radioactivity is excreted in the bile. researchgate.netnih.gov This indicates that biliary excretion is a major contributor to the fecal elimination of canagliflozin and its metabolites in these species. In male mice, approximately 85.4% of canagliflozin and its metabolites are excreted in the feces. researchgate.net
Structure Activity Relationships Sar and Medicinal Chemistry of Canagliflozin Analogues
Design Principles for SGLT2 Inhibitors: Evolution of Canagliflozin (B192856) Structure
The journey to discover Canagliflozin began with the natural product Phlorizin (B1677692), an O-glucoside found in apple tree bark. acs.org Phlorizin was identified as a potent inhibitor of both SGLT1 and SGLT2. However, its therapeutic potential was severely limited due to two primary drawbacks: a lack of selectivity for SGLT2 over SGLT1, leading to gastrointestinal side effects, and poor metabolic stability. mdpi.com The O-glycosidic bond in Phlorizin is susceptible to hydrolysis by β-glucosidases in the small intestine, preventing effective oral administration. rsc.org
This led to a pivotal design principle: the replacement of the unstable O-glycosidic linkage with a metabolically robust carbon-carbon (C-C) bond, giving rise to the class of C-glucosides. rsc.orgbiorxiv.org This structural modification prevents enzymatic cleavage in the gastrointestinal tract, significantly improving oral bioavailability and metabolic stability. rsc.org Dapagliflozin (B1669812) was a pioneering example of this C-glucoside approach. nih.gov
The development of Canagliflozin represents a further evolution of this design. Starting from the basic C-glucoside scaffold, researchers at Mitsubishi Tanabe Pharma explored modifications to the aglycone portion to enhance potency and selectivity. nih.govnih.gov Their research revealed that replacing the distal phenyl ring of earlier C-glucosides with a heteroaromatic ring could confer superior properties. acs.orgnih.gov This exploration led to the discovery that incorporating a thiophene (B33073) ring, specifically a 2-(thienylmethyl)phenyl group, resulted in a highly potent and selective SGLT2 inhibitor, which was ultimately named Canagliflozin. nih.govnih.gov
Elucidation of Key Structural Features for SGLT2 Binding Affinity and Selectivity
The high affinity and selectivity of Canagliflozin for SGLT2 are dictated by specific structural features that interact optimally with the transporter's binding site. Cryo-electron microscopy has revealed that Canagliflozin binds to the outward-facing conformation of the SGLT2 transporter within a central hydrophobic cavity. nih.govnih.gov
The D-glucose moiety is fundamental to the function of all gliflozins, as it mimics the natural substrate of the SGLT2 transporter. This allows the inhibitor to anchor within the glucose binding pocket of the transporter. The hydroxyl groups of the glucose ring form critical hydrogen bonds with conserved amino acid residues (such as N75, E99, and Q457) in the binding site, securing the molecule in the correct orientation for inhibition. nih.gov
The transition from an O-glucoside (like Phlorizin) to a C-glucoside is the most critical modification for therapeutic viability. rsc.org The C-C bond is resistant to hydrolysis by intestinal glucosidases, ensuring that the molecule remains intact upon oral administration and can reach its target in the kidneys. rsc.orgbiorxiv.org This stability is a cornerstone of the entire class of approved SGLT2 inhibitors.
While the glucose moiety provides the anchor, the aglycone portion, particularly the distal ring system, is primarily responsible for potency and selectivity. In Canagliflozin, the aglycone consists of a proximal phenyl ring attached to the glucose, a methylene (B1212753) linker, and a distal 5-(4-fluorophenyl)thiophene ring system.
Proximal Phenyl Ring: This ring positions the rest of the aglycone correctly within the external vestibule of the SGLT2 transporter's binding site.
Methylene Linker: The flexible methylene bridge allows the distal ring system to adopt an optimal conformation to interact with hydrophobic pockets in the transporter.
Distal Thiophene Ring: The replacement of a simple phenyl ring with a thiophene ring was a key discovery that significantly increased potency and selectivity for SGLT2. rsc.org This heterocyclic ring system engages in favorable interactions within a hydrophobic region of the binding site, contributing to the high affinity of Canagliflozin. The fluorine atom on the terminal phenyl group further enhances properties such as solubility and binding. rsc.org
The stereochemistry of the glucose moiety is absolutely critical for SGLT2 inhibitory activity. The natural D-glucose configuration is essential for recognition by the transporter. Furthermore, the anomeric configuration of the C-aryl bond is crucial. All clinically effective SGLT2 inhibitors, including Canagliflozin, possess a β-anomeric configuration. mdpi.com
During the chemical synthesis, the reduction of the lactol intermediate with a hydride reagent tends to proceed via an axial attack on the more stable chair conformation of the oxocarbenium ion intermediate. mdpi.com This process, influenced by the anomeric effect, stereoselectively yields the desired β-anomer. mdpi.com The α-anomer has been shown to be significantly less active, as its stereochemistry does not permit the correct orientation of the aglycone within the binding pocket of the SGLT2 transporter. Modifications to the stereocenters on the glucose ring itself generally lead to a significant loss of inhibitory activity, highlighting the precise structural and stereochemical requirements for effective SGLT2 binding.
Synthesis and Biological Evaluation of Canagliflozin Derivatives and Analogues
The foundational structure of Canagliflozin has served as a template for the rational design of new analogues aimed at further enhancing potency, selectivity, or exploring dual-inhibition mechanisms.
Medicinal chemists have explored various modifications to the Canagliflozin scaffold. A common strategy involves replacing the distal aromatic/heteroaromatic ring to probe interactions with the hydrophobic pocket of the SGLT2 binding site. For instance, research into replacing the distal phenyl ring of related C-glucosides with other heterocyclic motifs, such as thiazole (B1198619), has yielded highly potent SGLT2 inhibitors. nih.gov
In one such study, novel C-aryl glucoside SGLT2 inhibitors containing a thiazole motif were designed and synthesized. nih.gov The structure-activity relationship was explored by altering the substituent on the distal thiazole ring. The biological evaluation of these analogues provided valuable insights into the structural requirements for potent SGLT2 inhibition. As shown in the table below, certain substitutions on the thiazole ring, particularly with furan (B31954) or thiophene moieties, resulted in compounds with sub-nanomolar inhibitory activity against human SGLT2 (hSGLT2). nih.gov
| Compound | Distal Ring Substituent (R) | hSGLT2 IC₅₀ (nM) |
|---|---|---|
| Dapagliflozin (Reference) | 4-ethoxyphenyl | 1.16 |
| Analogue 14a | Ethyl | 16.7 |
| Analogue 14v | 2-Furanyl | 0.720 |
| Analogue 14y | 2-Thiophenyl | 0.772 |
Data sourced from ACS Medicinal Chemistry Letters. nih.gov
These findings demonstrate that the distal pocket of the SGLT2 binding site can accommodate various heterocyclic rings and that rational modifications can lead to analogues with potency comparable to or even exceeding that of established drugs like Dapagliflozin. nih.gov Such studies are crucial for mapping the topology of the SGLT2 binding site and guiding the development of next-generation inhibitors with potentially improved pharmacological profiles.
In Vitro Pharmacological Characterization of Designed Analogues
The in vitro pharmacological characterization of designed canagliflozin analogues is crucial for determining their inhibitory potency against SGLT2. This is typically assessed by measuring the half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug that is required for 50% inhibition of a biological target. A lower IC50 value signifies a higher potency.
Research into novel C-aryl glucoside SGLT2 inhibitors has explored various structural modifications to the canagliflozin scaffold. For instance, the replacement of the distal phenyl ring with a thiazole motif has been investigated to explore its impact on SGLT2 inhibition. The subsequent alteration of substituents on this thiazole ring has provided valuable insights into the SAR of this series of compounds.
One study explored a series of thiazolylmethylphenyl glucoside analogues, revealing that modifications at the distal thiazole ring significantly influence their inhibitory activity against human SGLT2 (hSGLT2). The introduction of different moieties, such as furanyl and thiophenyl groups, led to compounds with potent inhibitory activity. For example, a thiazole analogue containing a furanyl moiety demonstrated an IC50 of 0.720 nM, while one with a thiophenyl moiety had an IC50 of 0.772 nM, indicating high potency for SGLT2. nih.gov
In another study, thioglucoside analogues of gliflozins were synthesized and evaluated. These analogues, where the anomeric oxygen is replaced by a sulfur atom, were found to be stable against β-glucosidase. Certain thioglucoside analogues of canagliflozin and other gliflozins exhibited high inhibitory activity against SGLT2, with IC50 values in the low nanomolar range (2.0-5.9 nM), highlighting their potential as new gliflozin drugs. nih.gov
| Compound | Modification | SGLT2 IC50 (nM) |
|---|---|---|
| Canagliflozin Analogue 1 | Thiazole with furanyl moiety | 0.720 |
| Canagliflozin Analogue 2 | Thiazole with thiophenyl moiety | 0.772 |
| Thioglucoside Analogue (Class D, E, F, G) | S-atom substitution in ortho-position | 2.0 - 5.9 |
Structure-Metabolism Relationships of Canagliflozin Derivatives
The primary metabolic pathway for canagliflozin in humans is O-glucuronidation, a phase II metabolic reaction catalyzed by uridine (B1682114) diphosphate-glucuronosyltransferases (UGTs). Specifically, UGT1A9 and UGT2B4 are the major enzymes responsible for the formation of two inactive O-glucuronide metabolites, M5 and M7. nih.govdrugbank.com Oxidative metabolism mediated by cytochrome P450 (CYP) enzymes, particularly CYP3A4, represents a minor pathway. drugbank.com
The C-glucoside structure of canagliflozin contributes to its metabolic stability compared to O-glucosides, which are susceptible to cleavage by β-glucosidases in the intestine. researchgate.net The introduction of a thiophene ring in canagliflozin was a key modification that led to a metabolically more stable inhibitor compared to earlier O-glucoside SGLT2 inhibitors.
While specific structure-metabolism relationship studies on a broad series of canagliflozin analogues are not extensively detailed in publicly available literature, general principles of drug metabolism suggest that modifications to the aglycone moiety can influence the rate and site of metabolism. For instance, altering the substituents on the aromatic rings could affect their susceptibility to oxidation by CYP enzymes or conjugation by UGTs. The stability of the C-glycosidic bond is a hallmark of this class of compounds, and modifications are generally focused on the aglycone portion to optimize both potency and metabolic properties.
Canagliflozin has been shown to be a weak in vitro inhibitor of several CYP enzymes and transporters, which reduces the likelihood of clinically significant drug-drug interactions.
| Enzyme/Transporter | IC50 (µM) |
|---|---|
| CYP3A4 | 27 |
| CYP2C9 | 80 |
| CYP2B6 | 16 |
| CYP2C8 | 75 |
| P-glycoprotein | 19.3 |
| MRP2 | 21.5 |
Computational Chemistry and Molecular Modeling for Canagliflozin SAR
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, providing valuable insights into the structure-activity relationships of drug candidates at the molecular level. For canagliflozin and its analogues, these computational approaches have been instrumental in understanding their interaction with the SGLT2 protein and in guiding the design of more potent and selective inhibitors.
Ligand-Based and Structure-Based Drug Design Approaches
Both ligand-based and structure-based drug design strategies have been employed in the development of SGLT2 inhibitors like canagliflozin.
Ligand-based drug design focuses on the analysis of a set of molecules known to interact with a specific target. By identifying the common structural features, or pharmacophore, required for biological activity, new molecules with similar properties can be designed. This approach is particularly useful when the three-dimensional structure of the target protein is not available. For SGLT2 inhibitors, early efforts likely involved comparing the structures of known inhibitors to deduce the key chemical features necessary for binding and inhibition.
Structure-based drug design , on the other hand, relies on the known three-dimensional structure of the target protein. This allows for the rational design of ligands that can fit into the binding site of the protein with high affinity and specificity. With the availability of the crystal structure of SGLT2, structure-based approaches have become increasingly important in the design of canagliflozin analogues. Techniques such as molecular docking can be used to predict the binding mode and affinity of designed compounds, thereby prioritizing the synthesis of the most promising candidates.
Molecular Docking and Dynamics Simulations of Canagliflozin with SGLT2
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This method has been widely used to study the interaction between canagliflozin and the SGLT2 transporter.
Docking studies have revealed that canagliflozin binds to the active site of SGLT2 through a network of hydrogen bonds and hydrophobic interactions. The glucose moiety of canagliflozin is crucial for anchoring the molecule within the sugar-binding pocket of the transporter. Specific amino acid residues within the SGLT2 binding site that have been identified to interact with canagliflozin include Asn267. nih.gov In some models, interactions with residues such as G79, H80, Y150, K154, D158, W289, Y290, D294, S393, I397, S460, and I456 have also been observed.
Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-receptor interaction by simulating the movement of atoms over time. These simulations can be used to assess the stability of the docked complex and to identify key interactions that are maintained throughout the simulation. For canagliflozin, MD simulations can help to confirm the stability of its binding to SGLT2 and to understand how structural modifications might affect this interaction.
The binding free energy, which is a measure of the affinity of a ligand for its target, can also be calculated from these simulations. Canagliflozin has been shown to have a high binding free energy with SGLT2, with a calculated dG binding value of -57.1803 kcal/mol in one study, indicating a strong and stable interaction. nih.gov
| Compound | Interacting Residues with SGLT2 | Binding Free Energy (dG bind, kcal/mol) |
|---|---|---|
| Canagliflozin | Asn267 (and others including G79, H80, Y150, K154, D158, W289, Y290, D294, S393, I397, S460, I456) | -57.1803 |
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By developing a predictive QSAR model, the activity of new, unsynthesized compounds can be estimated, thereby accelerating the drug discovery process.
For canagliflozin and its analogues, QSAR studies can be used to identify the key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that are correlated with their SGLT2 inhibitory activity. These models are typically built using a training set of compounds with known activities and then validated using a separate test set of compounds.
A study focusing on C-aryl glycoside derivatives as SGLT1/SGLT2 dual inhibitors developed statistically significant 3D-QSAR models. For SGLT2 inhibitors, the model yielded a high squared correlation coefficient (R²) of 0.963, indicating a strong correlation between the structural features and the inhibitory activity. The cross-validated coefficient (Q²CV) was 0.753, which demonstrates the predictive ability of the model. nih.gov Such models can provide valuable insights into the structural requirements for potent SGLT2 inhibition and can be used to guide the design of novel canagliflozin analogues with enhanced activity.
| QSAR Model | Statistical Parameter | Value |
|---|---|---|
| 3D-QSAR for SGLT2 Inhibitors | R² | 0.963 |
| Q²CV | 0.753 |
Preclinical Efficacy and Pharmacological Interventions of Canagliflozin in Disease Models
Metabolic Effects in Animal Models of Diabetes Mellitus and Obesity
Canagliflozin (B192856) has demonstrated significant metabolic benefits in various preclinical models of diabetes and obesity. Its primary mechanism involves the inhibition of the sodium-glucose co-transporter 2 (SGLT2) in the kidneys, which leads to a reduction in the renal threshold for glucose (RTG) and a subsequent increase in urinary glucose excretion (UGE). nih.govplos.org This action directly contributes to improved glycemic control and weight management.
In animal models of type 2 diabetes, canagliflozin effectively improves glycemic control. Studies in Zucker diabetic fatty (ZDF) rats, a model for type 2 diabetes, showed that treatment with canagliflozin at a dose of 1 mg/kg significantly lowered the RTG from approximately 415 mg/dL to 94 mg/dL. plos.orgnih.gov This reduction in the glucose threshold allows for the excretion of glucose in the urine at much lower blood glucose concentrations.
Acute administration of canagliflozin in db/db mice, another genetic model of diabetes and obesity, resulted in a rapid and dose-dependent decrease in non-fasting blood glucose concentrations. plos.orgnih.gov A significant reduction in blood glucose levels was observed as early as one hour after treatment. nih.gov
Long-term studies have further substantiated these effects. In ZDF rats treated for four weeks, canagliflozin decreased levels of glycated hemoglobin (HbA1c), a key marker of long-term glycemic control. nih.govplos.org The treatment also reduced blood glucose levels following an oral glucose tolerance test (OGTT). plos.org Similarly, in insulin-treated diabetic dogs, the addition of canagliflozin to their treatment regimen resulted in a significantly lower median interstitial glucose concentration compared to treatment with insulin (B600854) alone (87 mg/dL vs. 212 mg/dL). researchgate.net
Table 1: Effect of 4-Week Canagliflozin Treatment on Glycemic Parameters in ZDF Rats
| Parameter | Vehicle | Canagliflozin (3 mg/kg) | Canagliflozin (10 mg/kg) | Canagliflozin (30 mg/kg) |
|---|---|---|---|---|
| Non-fasting Blood Glucose (mg/dL) | 503 ± 23 | 319 ± 35 | 195 ± 25 | 141 ± 13 |
| HbA1c (%) | 10.7 ± 0.3 | 8.9 ± 0.4 | 7.5 ± 0.3 | 6.7 ± 0.2 |
| Blood Glucose AUC during OGTT (mg·h/dL) | 930 ± 32 | 717 ± 55 | 498 ± 45 | 368 ± 25* |
*Data adapted from studies in Zucker diabetic fatty (ZDF) rats. plos.org AUC: Area Under the Curve; OGTT: Oral Glucose Tolerance Test. *P<0.05 vs. Vehicle.
Canagliflozin consistently reduces body weight gain in rodent models of obesity. nih.gov The primary mechanism for this effect is the induction of caloric loss through increased UGE. nih.gov By promoting the excretion of glucose, canagliflozin effectively eliminates calories from the body that would otherwise be metabolized or stored. nih.gov
In diet-induced obese (DIO) mice, four weeks of canagliflozin administration led to a significant reduction in body weight. nih.govresearchgate.net This was accompanied by a decrease in liver weight, epididymal fat, and serum levels of total cholesterol and triglycerides, indicating an improvement in hepatic steatosis and hyperlipidemia. nih.govresearchgate.netinternationalscholarsjournals.org
Beyond simple caloric loss, canagliflozin appears to influence fat metabolism and energy expenditure through other pathways. researchgate.net Studies suggest that canagliflozin treatment increases energy expenditure and enhances fat utilization. researchgate.net In the liver of DIO mice, canagliflozin treatment was found to down-regulate the expression of genes involved in lipid synthesis, such as diacylglycerol O-acyltransferase 2 (DGAT2) and peroxisome proliferator-activated receptor gamma (PPARγ), while up-regulating the expression of PPARα, a key regulator of fatty acid oxidation. nih.govresearchgate.net Some research also indicates that canagliflozin may increase sympathetic activation of adipose tissue, further promoting lipolysis and energy consumption. researchgate.net
Table 2: Effects of 4-Week Canagliflozin Treatment on Body and Liver Weight in Diet-Induced Obese (DIO) Mice
| Parameter | Control | DIO Model | Canagliflozin (15 mg/kg) | Canagliflozin (60 mg/kg) |
|---|---|---|---|---|
| Body Weight (g) | 28.5 ± 1.2 | 44.2 ± 2.1 | 39.5 ± 1.8 | 35.1 ± 1.5 |
| Liver Weight (g) | 1.0 ± 0.1 | 2.1 ± 0.2 | 1.7 ± 0.2 | 1.4 ± 0.1 |
| Liver/Body Weight Ratio (%) | 3.5 ± 0.2 | 4.8 ± 0.3 | 4.3 ± 0.3 | 4.0 ± 0.2 |
*Data adapted from studies in C57BL/6J mice with diet-induced obesity. researchgate.net *P<0.05 vs. DIO Model.
In addition to its direct effects on glucose excretion, canagliflozin has been shown to improve beta-cell function and insulin sensitivity in preclinical models. nih.govnih.gov In ZDF rats treated for four weeks, canagliflozin improved measures of insulin secretion, as demonstrated by a four-to-six-fold increase in the insulin-to-glucose ratio following an OGTT compared to vehicle-treated animals. plos.org This suggests that by reducing chronic hyperglycemia (a state known as glucotoxicity), canagliflozin helps preserve or restore the function of insulin-producing beta cells. nih.govsemanticscholar.org
Studies combining canagliflozin with pioglitazone (B448), an insulin sensitizer, in diabetic KK-Ay mice and prediabetic ZDF rats, demonstrated improved whole-body insulin sensitivity. nih.govsemanticscholar.org The combination therapy not only enhanced glycemic control but also significantly attenuated the body weight and fat gain typically induced by pioglitazone alone, which may contribute to the improved insulin sensitivity. nih.govsemanticscholar.org In insulin-dysregulated horses, canagliflozin treatment for three weeks significantly decreased the postprandial insulin response to an oral sugar test by over 66% compared to a placebo. madbarn.comnih.gov This effect was attributed to both a decreased glycemic response and reduced beta-cell responsiveness to glucose. nih.gov
Renal Protective Mechanisms in Preclinical Models of Nephropathy
Canagliflozin exerts protective effects on the kidneys through mechanisms that extend beyond glycemic control. These actions involve favorable modulation of renal hemodynamics, leading to a reduction in glomerular stress and the attenuation of pathological processes like fibrosis.
A key feature of diabetic nephropathy is glomerular hyperfiltration, a state of abnormally high glomerular filtration rate (GFR) that leads to kidney damage over time. Canagliflozin has been shown to mitigate this condition. heraldopenaccess.us The proposed mechanism involves the restoration of tubuloglomerular feedback. By inhibiting glucose and sodium reabsorption in the proximal tubule, canagliflozin increases sodium delivery to the macula densa, which in turn triggers vasoconstriction of the afferent (pre-glomerular) arteriole. e-dmj.org This action reduces intraglomerular pressure and normalizes the GFR. heraldopenaccess.use-dmj.org
This reduction in glomerular pressure is believed to be a primary driver for the observed decrease in albuminuria, which is the leakage of albumin into the urine and a hallmark of kidney damage. exlibrisgroup.com While much of the direct evidence for albuminuria reduction comes from large clinical trials such as CANVAS and CREDENCE, the underlying hemodynamic effects observed in preclinical models provide a strong mechanistic basis for these clinical findings. e-dmj.orgnih.govresearchgate.net In these trials, canagliflozin significantly reduced the rate of progression to macroalbuminuria. nih.gov
Preclinical studies have directly demonstrated the beneficial effects of canagliflozin on renal hemodynamics. In a rat model of ischemia-reperfusion injury, canagliflozin treatment significantly increased renal blood flow (RBF) and reduced renal vascular resistance (RVR) compared to the untreated injury group. physiology.org This suggests that canagliflozin can improve renal homeostasis by reducing glomerular resistance and metabolic stress on the kidney tissue. physiology.org
Furthermore, canagliflozin has been observed to have anti-inflammatory and anti-fibrotic effects within the kidney. nih.govnih.gov Fibrosis, or the scarring of tissue, is a final common pathway in the progression of chronic kidney disease. In a rat model of peritoneal dialysis, canagliflozin treatment decreased the expression of key fibrosis-related proteins such as Fibronectin, COL1A2, and α-SMA in the peritoneal membrane. frontiersin.org Clinical studies have supported these preclinical findings by showing that canagliflozin treatment reduces plasma levels of biomarkers associated with inflammation and fibrosis, including TNF receptor 1 (TNFR1), IL-6, matrix metalloproteinase 7 (MMP7), and fibronectin 1 (FN1). nih.govnih.gov These effects may be linked to improved tissue oxygenation and a reduction in the production of hypoxia-inducible factors. nih.gov
Table 3: Effect of Canagliflozin on Renal Hemodynamics in a Rat Ischemia/Reperfusion (I/R) Model
| Parameter | Sham | I/R Group | Canagliflozin + I/R Group |
|---|---|---|---|
| Renal Blood Flow (RBF; mL/min) | 6.9 ± 0.3 | 1.8 ± 0.2 | 4.9 ± 0.4# |
| Renal Vascular Resistance (RVR; mmHg·mL-1·min-1) | 14.8 ± 0.9 | 57.3 ± 4.5 | 21.1 ± 1.2# |
*Data adapted from studies in euglycemic rats. physiology.org *P<0.05 vs. Sham. #P<0.05 vs. I/R Group.
Molecular Pathways Underlying Renal Protection (e.g., Anti-inflammatory, Anti-fibrotic)
Preclinical studies have elucidated several molecular pathways through which canagliflozin exerts its renoprotective effects, primarily centered around its anti-inflammatory and anti-fibrotic properties. In various animal models of kidney injury, canagliflozin has been shown to mitigate renal damage by modulating key signaling cascades involved in inflammation and fibrosis. nih.govmdpi.comnih.gov
One of the primary mechanisms is the reduction of renal inflammation. Canagliflozin treatment has been associated with a decrease in the renal expression of pro-inflammatory cytokines. For instance, in a rat model of adenine-induced chronic kidney disease, canagliflozin significantly ameliorated the increase in pro-inflammatory markers such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). mdpi.com This anti-inflammatory effect is partly attributed to the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammatory gene expression. nih.gov Furthermore, canagliflozin has been observed to suppress the thioredoxin-interacting protein (TXNIP)/NLRP3 inflammasome pathway in diabetic kidney disease mice, leading to reduced podocyte inflammatory injury. mdpi.com
In addition to its anti-inflammatory actions, canagliflozin exhibits significant anti-fibrotic effects. It has been shown to decrease the accumulation of extracellular matrix proteins, a hallmark of renal fibrosis. mdpi.comconsensus.app In preclinical models, canagliflozin treatment resulted in reduced expression of fibrotic markers such as fibronectin 1 (FN1) and matrix metalloproteinase 7 (MMP7). nih.govnih.govconsensus.app The underlying mechanisms for these anti-fibrotic effects involve the modulation of signaling pathways such as the AMP-activated protein kinase (AMPK) pathway. Activation of AMPK by canagliflozin can lead to the suppression of fibrotic processes. nih.gov Moreover, canagliflozin has been found to upregulate the antioxidant transcription factor nuclear factor erythroid 2-related factor 2 (Nrf2), which plays a crucial role in protecting against oxidative stress-induced fibrosis. nih.govnih.gov
The table below summarizes the key molecular targets and pathways involved in the renal protection afforded by canagliflozin in preclinical models.
| Molecular Target/Pathway | Observed Effect of Canagliflozin | Preclinical Model | Reference |
| Anti-inflammatory Pathways | |||
| NF-κB | Reduced activation | Rat model of glycerol-induced acute kidney injury | nih.gov |
| IL-6 | Decreased renal levels | Rat model of adenine-induced chronic kidney disease | mdpi.com |
| TNF-α | Decreased renal levels | Rat model of adenine-induced chronic kidney disease | mdpi.com |
| NLRP3 Inflammasome | Suppressed activation | Diabetic kidney disease mouse model | mdpi.com |
| Anti-fibrotic Pathways | |||
| FN1 | Decreased plasma levels | Not specified | nih.govnih.govconsensus.app |
| MMP7 | Decreased plasma levels | Not specified | nih.govnih.govconsensus.app |
| AMPK | Upregulation/Activation | Rat model of glycerol-induced acute kidney injury | nih.gov |
| Nrf2 | Upregulation/Activation | Rat model of glycerol-induced acute kidney injury | nih.gov |
These preclinical findings provide a strong rationale for the renoprotective effects of canagliflozin observed in clinical settings, highlighting its ability to target fundamental pathological processes in the kidney.
Cardiovascular Effects in Preclinical Models
Preclinical evidence suggests that canagliflozin has a beneficial impact on cardiac remodeling and function in various models of heart disease. In a swine model of chronic myocardial ischemia, canagliflozin therapy was associated with improved myocardial function, including increased stroke volume and stroke work, as well as decreased left ventricular stiffness. consensus.appnih.govahajournals.orgmdpi.com Furthermore, canagliflozin has been shown to ameliorate myocardial fibrosis, a key component of adverse cardiac remodeling. consensus.app In a rat model of chronic heart failure, canagliflozin treatment effectively reduced collagen deposition and the expression of fibrosis markers such as Collagen I and Collagen III. consensus.app These anti-fibrotic effects contribute to the preservation of cardiac structure and function.
Studies have also demonstrated that canagliflozin can suppress atrial remodeling in a canine model of atrial fibrillation. acc.org This was evidenced by the attenuation of electrophysiological changes and a reduction in interstitial fibrosis and oxidative stress in the atria. acc.org These findings suggest that canagliflozin may have a role in preventing the structural and electrical abnormalities that contribute to arrhythmias.
Canagliflozin has been shown to exert protective effects on the vasculature, including improving endothelial function and attenuating the progression of atherosclerosis in preclinical models. In diabetic apolipoprotein E-deficient (ApoE-/-) mice, a model for atherosclerosis, canagliflozin treatment ameliorated endothelial dysfunction, as indicated by improved acetylcholine-induced vasodilation. nih.gov This was accompanied by a significant reduction in the expression of inflammatory molecules such as intercellular adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1) in the aorta. nih.gov
Furthermore, long-term treatment with canagliflozin has been found to attenuate the development of atherosclerotic plaques in ApoE-/- mice. nih.govresearchgate.net Histological analysis revealed a significant reduction in aortic root plaque area in canagliflozin-treated mice compared to controls. nih.govresearchgate.net The mechanisms underlying these anti-atherosclerotic effects include a reduction in hyperlipidemia and hyperglycemia, as well as a decrease in the inflammatory process within the vasculature. nih.govresearchgate.net Specifically, canagliflozin has been shown to lower the expression of inflammatory molecules like monocyte chemoattractant protein-1 (MCP-1). nih.govresearchgate.net
The table below summarizes the effects of canagliflozin on vascular endothelial function and atherosclerosis in preclinical models.
| Effect | Observation | Preclinical Model | Reference |
| Endothelial Function | Improved acetylcholine-induced vasodilation | Diabetic ApoE-/- mice | nih.gov |
| Reduced expression of ICAM-1 and VCAM-1 | Diabetic ApoE-/- mice | nih.gov | |
| Atherosclerosis Progression | Attenuated development of atherosclerotic plaques | ApoE-/- mice | nih.govresearchgate.net |
| Reduced aortic root plaque area | ApoE-/- mice | nih.govresearchgate.net | |
| Decreased expression of MCP-1 | ApoE-/- mice | nih.govresearchgate.net |
The cardioprotective effects of canagliflozin are mediated through the modulation of several key signaling pathways. One such pathway involves the transient receptor potential canonical 3 (TRPC3) channel and the sodium-calcium exchanger 1 (NCX1). In a model of salt-sensitive hypertension, canagliflozin was found to alleviate high-salt-induced hypertension by modifying TRPC3-mediated vascular calcium handling. nih.govahajournals.orgresearchgate.net This study revealed that TRPC3 interacts with NCX1 to modulate vascular calcium dysfunction, a process that is significantly improved by canagliflozin treatment. nih.govahajournals.orgresearchgate.net
Another critical aspect of canagliflozin's cardioprotective mechanism is its ability to mitigate oxidative stress. In various preclinical models, canagliflozin has been shown to reduce cardiac oxidative stress by stimulating multiple antioxidant and anti-inflammatory signaling pathways. researchgate.netresearchgate.net This includes the augmentation of signaling involving AMP-activated protein kinase (AMPK), Akt, and endothelial nitric oxide synthase (eNOS). researchgate.netresearchgate.net Furthermore, canagliflozin has been found to reduce the expression of NADPH oxidase subunits, a major source of reactive oxygen species (ROS) in the cardiovascular system. nih.gov In human myocardial tissue, canagliflozin has been shown to suppress myocardial NADPH oxidase activity and improve NOS coupling via SGLT1/AMPK/Rac1 signaling. elsevierpure.comnih.gov
Canagliflozin has been demonstrated to induce vasodilation in resistance arteries through mechanisms that are independent of its effects on glucose transport. Studies using pressure myography have shown that canagliflozin produces a concentration-dependent vasodilation in mesenteric arteries. researchgate.netnih.gov This vasodilatory effect is attributed to the stimulation of several types of voltage-gated potassium (K+) channels in vascular smooth muscle cells, specifically K_V1.5, K_V2.1, and K_V7 channels. researchgate.netnih.gov The activation of these channels leads to hyperpolarization of the smooth muscle cell membrane, resulting in relaxation and vasodilation. Importantly, this effect was not altered by the inhibition of SGLT transporters, indicating a direct vascular action of canagliflozin. researchgate.netnih.gov
Investigation of Other Potential Pharmacological Effects in Preclinical Models
Beyond its established renal and cardiovascular benefits, preclinical research has begun to explore other potential pharmacological effects of canagliflozin.
Neuroprotective Effects: In a mouse model of Alzheimer's disease, canagliflozin demonstrated neuroprotective effects by improving cognitive function and reducing neuroinflammation. nih.gov The study showed that canagliflozin treatment led to a significant improvement in the novelty preference index and decreased the activity of acetylcholinesterase (AChE), a key enzyme in cholinergic neurotransmission. nih.gov Furthermore, canagliflozin was found to reduce the expression of mTOR and glial fibrillary acidic protein, markers associated with neuroinflammation and astrogliosis. nih.gov In a model of cerebral ischemia, canagliflozin was shown to reduce brain swelling and improve neurological function. nih.gov
Hepatic Effects: Canagliflozin has also been investigated for its effects on liver health, particularly in the context of non-alcoholic fatty liver disease (NAFLD). In a mouse model of human non-alcoholic steatohepatitis (NASH), canagliflozin treatment attenuated hepatic steatosis and inhibited the development of hepatic fibrosis. nih.gov Over a longer treatment period, canagliflozin significantly reduced the number of liver tumors, suggesting a potential role in preventing the progression of NASH to hepatocellular carcinoma. nih.gov The proposed mechanism for these hepatic benefits involves the promotion of "healthy adipose expansion," which helps to alleviate lipotoxicity in the liver. nih.gov
Neurological and Neuroprotective Studies in Animal Models of Alzheimer's Disease
Preclinical research in various animal models suggests that canagliflozin may exert neuroprotective effects relevant to Alzheimer's disease pathology. In a scopolamine-induced model of cognitive impairment in rats, canagliflozin administration was found to improve cognitive functions. mdpi.com The mechanism appears to involve the inhibition of acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine (B1216132); patients with Alzheimer's disease typically have reduced levels of acetylcholine in the brain. mdpi.com Canagliflozin's inhibition of AChE is comparable to that of established Alzheimer's therapies like galantamine. mdpi.com In these models, canagliflozin treatment led to an increase in acetylcholine M1 receptor levels and improved performance in cognitive tasks such as the Y-maze and water maze tests. mdpi.com
Studies using aged, genetically diverse mice have also demonstrated sex-specific neuroprotective effects. In aged male mice, canagliflozin treatment improved central insulin sensitivity in the hypothalamus and hippocampus. uthscsa.edubiorxiv.org This is significant as central insulin resistance is a known contributor to neurodegenerative diseases. The treatment also led to a notable reduction in age-associated neuroinflammation, specifically hypothalamic gliosis (a reaction of glial cells to central nervous system damage) in both male and female mice. uthscsa.edubiorxiv.org However, a reduction in microgliosis and astrogliosis in the hippocampus was observed only in male mice. uthscsa.edunih.gov This reduction in microgliosis was correlated with decreased phosphorylation of the S6 kinase, suggesting a partial dependence on the mTOR signaling pathway. uthscsa.edubiorxiv.org Furthermore, these structural and cellular changes were accompanied by functional improvements, as canagliflozin-treated aged male mice showed enhanced exploratory and locomotor activity. uthscsa.edubiorxiv.org
Table 1: Summary of Neuroprotective Effects of Canagliflozin in Animal Models
| Animal Model | Key Findings | Observed Mechanisms |
|---|---|---|
| Scopolamine-Induced Cognitive Impairment (Rats) | Improved cognitive function in Y-maze and water maze tasks. mdpi.com | Inhibition of acetylcholinesterase (AChE); increased acetylcholine M1 receptor levels. mdpi.comnih.gov |
| Aged Genetically Diverse UM-HET3 Mice | Improved central insulin sensitivity (males); reduced hypothalamic gliosis (both sexes); reduced hippocampal gliosis (males); improved locomotor activity (males). uthscsa.edubiorxiv.org | Reduced neuroinflammation; modulation of mTOR signaling in microglia. uthscsa.edubiorxiv.orgnih.gov |
Impact on Amyloid Formation (In Vitro Studies)
In vitro studies have revealed that canagliflozin can directly interfere with the formation of amyloid fibrils, a pathological hallmark of neurodegenerative diseases like Alzheimer's disease. nih.govwhiterose.ac.uk Research has demonstrated that canagliflozin strongly delays the kinetics of amyloid formation by the islet amyloid polypeptide (IAPP). nih.govacs.org This inhibitory action is noteworthy as it is independent of canagliflozin's primary pharmacological role as a sodium-glucose linked transporter 2 (SGLT2) inhibitor. nih.govwhiterose.ac.uk
The mechanism of this anti-amyloid activity involves canagliflozin targeting the early stages of the aggregation process. nih.govresearchgate.net By binding to monomers and early species in the aggregation pathway, canagliflozin remodels the energy landscape of primary nucleation. nih.govacs.org This interaction effectively diverts the self-assembly process, leading to the formation of amyloid products with a different, altered architecture. nih.gov These findings suggest that early binding events with small molecules like canagliflozin can have a profound and lasting impact on the final structure of the amyloid fibrils that are formed. nih.govresearchgate.net
Anti-Inflammatory and Antioxidant Mechanisms in Research Models
Canagliflozin has demonstrated significant antioxidant and anti-inflammatory properties in various research models. nih.govresearchgate.net In a rat model of isoprenaline-induced oxidative stress, canagliflozin treatment was shown to augment the body's endogenous antioxidant defenses while reducing markers of oxidative stress, inflammation, apoptosis, and fibrosis in both cardiac and renal tissues. nih.govnih.gov This protective effect is linked to the stimulation of key antioxidant and anti-inflammatory signaling pathways, including those involving AMP-activated protein kinase (AMPK), Akt, and endothelial nitric oxide synthase (eNOS). nih.govnih.gov Concurrently, canagliflozin inhibits pro-oxidative and pro-inflammatory pathways mediated by inducible nitric oxide synthase (iNOS) and NADPH oxidase 4 (Nox4). nih.govnih.gov
In cell-based models, canagliflozin has been shown to directly counter inflammatory responses. It significantly inhibited the production and release of pro-inflammatory cytokines such as interleukin-1 (IL-1), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) in immune cells (macrophages and monocytes) stimulated with lipopolysaccharide (LPS). researchgate.net Similarly, in a model of hyperglycemia-induced neuroinflammation using BV-2 microglia cells, canagliflozin alleviated inflammatory toxicity by reducing levels of nitric oxide (NO), reactive oxygen species (ROS), iNOS, NLRP3 inflammasome, IL-1β, and TNF-α. mdpi.com Further studies in cultured mouse mesangial cells showed that canagliflozin could attenuate the overproduction of ROS induced by high glucose, partly by inhibiting the protein kinase C/NADPH oxidase pathway. mdpi.com These findings collectively indicate that canagliflozin can exert systemic antioxidant and anti-inflammatory actions through the modulation of multiple signaling pathways. nih.gov
Effects on Bone Metabolism in Preclinical Models
The effects of canagliflozin on bone metabolism in preclinical models appear to be complex, with outcomes varying based on the animal model, sex, and duration of the study. In one study involving male diabetic DBA/2J mice, a 10-week treatment with canagliflozin was reported to have adverse effects on both cortical and trabecular bone microarchitecture, leading to diminished bone strength. frontiersin.org In non-diabetic mice from the same study, canagliflozin decreased the trabecular bone volume fraction and number. frontiersin.org An increase in bone resorption markers was also observed in some animal experiments. frontiersin.org
However, other studies highlight a sex-specific response. In genetically heterogeneous UM-HET3 mice, metabolic adaptations to canagliflozin were more pronounced in males, who exhibited significant body weight loss and decreases in proinflammatory and bone remodeling markers. diabetesjournals.orgnih.gov This was associated with reduced cortical bone mineral density in male mice. diabetesjournals.org The proposed mechanism for these skeletal changes is not a direct effect on bone cells, where SGLT2 is not expressed, but rather an indirect effect via the induction of a "glucose restriction state" that impacts bone cell proliferation and differentiation. nih.govdigimedupdates.com Metabolomic analysis of bone tissue from these male mice showed an enrichment in metabolites related to amino acid transport and tryptophan catabolism. nih.gov In contrast, studies in C57BL/6J mice have shown that while long-term treatment reduced cortical bone mineralization in males, it did not have the same effect in females. researchgate.net Some assessments in this model even noted improvements in trabecular and cortical bone morphology in both sexes, alongside reduced bone formation at the endosteal surface in males. researchgate.net
Table 2: Summary of Canagliflozin's Effects on Bone in Preclinical Models
| Animal Model | Duration | Key Findings on Bone Metabolism |
|---|---|---|
| Male Diabetic DBA/2J Mice | 10 weeks | Adversely affected cortical and trabecular microarchitecture; diminished bone strength. frontiersin.org |
| Non-diabetic Mice | Not Specified | Decreased trabecular bone volume, increased trabecular spacing. frontiersin.org |
| Genetically Heterogeneous UM-HET3 Mice (Male) | 1, 3, or 6 months | Reduced cortical bone mineral density; decreased bone remodeling markers. diabetesjournals.orgnih.gov |
| Genetically Heterogeneous UM-HET3 Mice (Female) | 1, 3, or 6 months | Showed increases in nucleic acid metabolism in bone tissue. nih.gov |
| C57BL/6J Mice (Male) | 6 months | Reduced cortical bone mineralization (long-term); decreased osteoblast number. researchgate.net |
| C57BL/6J Mice (Female) | 6 months | Early benefits to bone mineral density; more skeletal benefits recorded than in males. researchgate.net |
Anti-Cancer Properties in Cellular and Animal Models
Canagliflozin has demonstrated anti-proliferative effects across a range of cancer types in both cellular and animal models. nih.govmdpi.com A key mechanism underlying these anti-cancer properties is the inhibition of mitochondrial complex-I supported respiration, an action independent of AMPK activation. nih.gov This disruption of cellular respiration leads to a decrease in intracellular ATP levels, thereby inhibiting the growth of cancer cells. nih.govnih.gov
In cellular studies, clinically relevant concentrations of canagliflozin were found to inhibit the proliferation and clonogenic survival of human prostate and lung cancer cells. nih.gov In models of hepatocellular carcinoma (HCC), canagliflozin suppressed the proliferation of HepG2 and Huh7 cells and prevented carcinogenesis in a mouse model of diabetes and non-alcoholic steatohepatitis (NASH). mdpi.comnih.gov The mechanism in HCC involves inducing cell cycle arrest in the G1 phase and promoting apoptosis through the activation of caspase 3. mdpi.com Furthermore, canagliflozin has been shown to inhibit the growth of osteosarcoma tumors in vivo by stimulating STING expression and activating the IRF3/IFN-β pathway. nih.gov In glioblastoma models, canagliflozin inhibited proliferation by enhancing AMPK phosphorylation. researchgate.net The activation of AMPK and subsequent inhibition of the AKT/mTOR signaling pathway is a recurring mechanism observed in studies on thyroid and breast cancer cells, leading to cell cycle arrest and apoptosis. nih.gov
Table 3: Anti-Cancer Effects of Canagliflozin in Preclinical Models
| Cancer Type | Model | Key Findings & Mechanisms |
|---|---|---|
| Prostate & Lung Cancer | Cell Lines (PC3, H1299) | Inhibited proliferation and clonogenic survival by inhibiting mitochondrial complex-I respiration. nih.gov |
| Hepatocellular Carcinoma (HCC) | Cell Lines (HepG2, Huh7) & Mouse Model | Suppressed proliferation; prevented carcinogenesis; induced G1 cell cycle arrest and apoptosis via caspase 3 activation. mdpi.comnih.gov |
| Osteosarcoma | In Vivo Model | Inhibited tumor growth; stimulated STING expression and activated IRF3/IFN-β pathway. nih.gov |
| Pancreatic Cancer | Cell Lines (PANC-1) & Nude Mice | Repressed cell growth in a dose-dependent manner and reduced tumor size in vivo. nih.gov |
| Glioblastoma | Cell Lines & Animal Model | Suppressed proliferation and expansion by activating AMPK. researchgate.net |
Antibacterial Activity and Mechanisms Against Resistant Pathogens (e.g., MRSA)
Recent research has uncovered a novel function of canagliflozin: direct antibacterial activity against resistant pathogens, specifically Methicillin-Resistant Staphylococcus aureus (MRSA). nih.govmdpi.com Studies using microbroth dilution methods found that canagliflozin inhibits the growth of not only MRSA but also Methicillin-Sensitive Staphylococcus aureus (MSSA), with a half-maximal inhibitory concentration (IC50) of approximately 56.01 μM for MRSA. nih.govresearchgate.net This indicates that its antibacterial action is not affected by the bacteria's resistance to β-lactam antibiotics. researchgate.net
The mechanism of canagliflozin's antibacterial action against MRSA is multifaceted. nih.govresearchgate.net
Biofilm Disruption : Crystal violet staining results show that canagliflozin effectively disrupts the formation of bacterial biofilms, which are critical for bacterial survival and resistance to antibiotics. nih.govmdpi.com
Cell Wall Damage : Electron microscopy has revealed that canagliflozin distorts the bacterial cell wall, compromising the structural integrity of the pathogen. nih.gov
Metabolic Interference : The compound affects key bacterial metabolic markers, including glucose, ATP, and lactic acid, suggesting it interferes with the energy metabolism of the bacteria. nih.govmdpi.com
Gene Expression Modulation : RT-PCR analysis indicates that canagliflozin down-regulates the expression of genes crucial for biofilm formation (such as clfA, cna, agrC, mgrA, hld) and the primary gene responsible for methicillin (B1676495) resistance (mecA). nih.govresearchgate.net
Furthermore, canagliflozin demonstrates an additive antibacterial effect when used in combination with penicillin, increasing the efficacy of the traditional antibiotic against MRSA by about threefold. nih.gov
Advanced Analytical and Bioanalytical Methodologies for Canagliflozin L Glucitol Research
Development of Robust Assays for Canagliflozin (B192856) and Metabolites in Biological Matrices (Research Samples)
The accurate quantification of canagliflozin and its metabolites in complex biological matrices is fundamental for pharmacokinetic and metabolic research. A variety of sophisticated analytical techniques have been developed and validated to ensure sensitivity, specificity, and reproducibility of results.
Chromatographic Techniques (e.g., LC-MS/MS, UPLC-MS/MS, HPLC) for Quantification
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are the gold standards for the bioanalysis of canagliflozin due to their high sensitivity and selectivity. irjms.comresearchgate.net High-performance liquid chromatography (HPLC) with UV detection is also widely used, particularly for bulk drug and pharmaceutical formulation analysis. smec.ac.inasiapharmaceutics.infonih.gov
LC-MS/MS and UPLC-MS/MS Methods:
Multiple LC-MS/MS and UPLC-MS/MS methods have been established for the determination of canagliflozin in human and rat plasma. nih.govsemanticscholar.orgresearchgate.net These methods often involve a simple protein precipitation step for sample preparation, followed by rapid chromatographic separation and sensitive detection. For instance, a validated LC-MS/MS method for quantifying canagliflozin in human plasma utilized a Zorbax XDB phenyl column with a mobile phase of methanol (B129727) and acetate (B1210297) buffer (80:20 v/v), achieving a retention time of 1.15 minutes. semanticscholar.org Another robust LC-MS/MS method for the simultaneous quantification of canagliflozin, dapagliflozin (B1669812), and empagliflozin (B1684318) in human plasma and urine reported a runtime of just 1 minute. nih.gov
Key features of these methods often include:
High Sensitivity: Lower limits of quantification (LLOQ) are typically in the low ng/mL range, for example, 10.253 ng/mL in one study. researchgate.net
Wide Linearity Range: Calibration curves are consistently linear over a broad concentration range, such as 10 to 7505 ng/mL. semanticscholar.org
Short Runtimes: The use of UPLC systems and optimized chromatographic conditions allows for rapid analysis, often under 3 minutes per sample. researchgate.net
The following interactive table summarizes the parameters of a representative LC-MS/MS method for canagliflozin quantification in human plasma.
HPLC Methods:
For the analysis of canagliflozin in bulk and pharmaceutical dosage forms, several HPLC methods with UV detection have been developed. smec.ac.inasiapharmaceutics.infonih.gov These methods are valued for their simplicity, cost-effectiveness, and reliability in quality control settings. A typical HPLC method might employ a C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. smec.ac.inasiapharmaceutics.info Detection is commonly performed at a wavelength of around 290 nm. asiapharmaceutics.info The linearity of these methods is well-established over relevant concentration ranges, for example, 1–10 μg/ml. asiapharmaceutics.info
Spectrophotometric Methods for Research Applications
UV-Visible spectrophotometry offers a simple and cost-effective alternative for the quantification of canagliflozin in bulk and pharmaceutical formulations. bamu.ac.inhumanjournals.com These methods are based on the measurement of light absorbance by the analyte in a suitable solvent. The wavelength of maximum absorbance (λmax) for canagliflozin is typically observed around 288-290 nm. bamu.ac.inimpactfactor.org
The validation of these spectrophotometric methods, in accordance with ICH guidelines, has demonstrated good linearity, accuracy, and precision over concentration ranges such as 1-25 μg/ml. bamu.ac.in For instance, one study reported a correlation coefficient of 0.9998 over this range. bamu.ac.in The recovery of canagliflozin using these methods is generally high, often between 99% and 101%. bamu.ac.in
The following interactive table summarizes the validation parameters of a developed UV-Visible spectrophotometric method for canagliflozin.
While spectrophotometric methods are valuable for routine analysis of pharmaceutical products, they may lack the selectivity required for the analysis of canagliflozin in complex biological matrices without extensive sample cleanup. nih.gov
Sample Preparation Strategies for Complex Research Matrices (e.g., Plasma, Urine, Tissue Homogenates)
The choice of sample preparation technique is critical for removing interferences from biological matrices and ensuring the accuracy and precision of the analytical method. biotage.com Common strategies for the analysis of canagliflozin include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). irjms.comnih.gov
Protein Precipitation (PPT): This is a simple and rapid technique where a solvent, typically acetonitrile or methanol, is added to the plasma sample to precipitate proteins. irjms.comnih.gov The supernatant is then separated and analyzed. This method is widely used in high-throughput bioanalysis due to its ease of automation. irjms.com
Liquid-Liquid Extraction (LLE): LLE involves the partitioning of the analyte from the aqueous biological matrix into an immiscible organic solvent. This technique offers a cleaner extract compared to PPT. nih.gov
Solid-Phase Extraction (SPE): SPE provides a more selective and efficient cleanup by utilizing a solid sorbent to retain the analyte of interest while interferences are washed away. The analyte is then eluted with a suitable solvent. SPE can yield very clean extracts, which is beneficial for sensitive LC-MS/MS analysis. researchgate.net
The selection of the most appropriate sample preparation method depends on the analytical technique being used, the required sensitivity, and the nature of the biological matrix. biotage.com
In Vitro Methodologies for Mechanistic Pharmacokinetic Studies
In vitro models are invaluable tools for investigating the mechanisms of drug absorption, metabolism, and transport, providing critical data for predicting in vivo pharmacokinetic behavior.
Cell Permeability Assays (e.g., Caco-2)
The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal drug absorption. creative-biolabs.comnih.gov Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier, complete with tight junctions and efflux transporters. nih.govcreative-bioarray.com
In this assay, the transport of canagliflozin across the Caco-2 cell monolayer is measured in both the apical-to-basolateral (absorptive) and basolateral-to-apical (efflux) directions. creative-bioarray.com The apparent permeability coefficient (Papp) is calculated to classify the compound's permeability. An efflux ratio, calculated from the bidirectional permeability values, can indicate whether the compound is a substrate for efflux transporters like P-glycoprotein (P-gp). creative-bioarray.com This information is crucial for understanding the potential for active transport and efflux mechanisms affecting the oral bioavailability of canagliflozin. nih.govspringernature.com
Hepatocyte Incubation Assays for Metabolic Stability and Metabolite Identification
Hepatocyte incubation assays are a cornerstone of in vitro drug metabolism studies. thermofisher.comwuxiapptec.com Fresh or cryopreserved hepatocytes contain a full complement of phase I and phase II metabolic enzymes, providing a comprehensive system for assessing metabolic stability and identifying metabolites. thermofisher.comsolvobiotech.com
Metabolic Stability:
To determine the metabolic stability of canagliflozin, the compound is incubated with a suspension of hepatocytes over a period of time. thermofisher.com Samples are taken at various time points, and the disappearance of the parent compound is monitored by LC-MS/MS. bioivt.com From this data, the in vitro half-life (t1/2) and intrinsic clearance (CLint) can be calculated, which are key parameters for predicting the in vivo hepatic clearance of the drug. solvobiotech.com
Metabolite Identification:
Hepatocyte incubations are also instrumental in identifying the metabolic pathways of canagliflozin. nih.gov Following incubation, the samples are analyzed by high-resolution mass spectrometry to detect and structurally characterize the metabolites formed. nih.gov For canagliflozin, O-glucuronidation is a major metabolic pathway, leading to the formation of two primary inactive metabolites, M5 and M7. nih.govtufts.edu In vitro studies using human liver microsomes and recombinant UGT enzymes have identified UGT1A9 and UGT2B4 as the key enzymes responsible for the formation of M7 and M5, respectively. nih.gov
Membrane Vesicle Assays for Transporter Substrate/Inhibition Studies
Membrane vesicle assays are powerful in vitro tools used to investigate the interactions of a drug candidate with specific transporter proteins. solvobiotech.com These assays utilize microscopic spheres formed from plasma membranes that are rich in a particular transporter, such as P-glycoprotein (P-gp), Breast Cancer Resistance Protein (BCRP), or Multidrug Resistance-Associated Protein 2 (MRP2). nih.govnih.gov The vesicles are prepared to be "inside-out," meaning the ATP-binding site of the transporter, normally facing the cytoplasm, is exposed to the external buffer. solvobiotech.com This configuration allows researchers to directly measure the ATP-dependent uptake of a test compound into the vesicle, thereby identifying it as a substrate, or to measure the compound's ability to block the transport of a known substrate, identifying it as an inhibitor. solvobiotech.comresearchgate.net
In the case of canagliflozin, in vitro studies have established its interactions with key efflux transporters. Research has demonstrated that canagliflozin is a substrate for P-gp, BCRP, and MRP2. nih.gov Furthermore, inhibition assays have been conducted to quantify canagliflozin's potential to act as an inhibitor of these transporters. The results indicated that canagliflozin is a weak inhibitor of both P-glycoprotein and MRP2. nih.gov The half-maximal inhibitory concentrations (IC₅₀) from these studies are detailed below. nih.gov
| Transporter | IC₅₀ (μmol/L) | Standard Error (SE) |
|---|---|---|
| P-glycoprotein (P-gp) | 19.3 | 7.2 |
| Multidrug Resistance-Associated Protein 2 (MRP2) | 21.5 | 3.1 |
Imaging Techniques for Canagliflozin Distribution and Target Engagement (Preclinical Research)
Imaging techniques are indispensable in preclinical research for visualizing and quantifying the distribution of a drug within a living organism and confirming its engagement with its intended target. Non-invasive methods like Positron Emission Tomography (PET) allow for real-time, dynamic assessment of these parameters. nih.gov
Radioligand Binding Assays for SGLT2 Affinity
Radioligand binding assays are a fundamental method for determining the affinity and selectivity of a drug for its target receptor or transporter. For canagliflozin, these assays have been pivotal in confirming its high affinity and selectivity for the sodium-glucose cotransporter 2 (SGLT2).
The development of a radiolabeled form of canagliflozin, [¹⁸F]canagliflozin, has enabled detailed binding studies. nih.gov Autoradiography experiments using this tracer on human kidney sections, which are known to contain SGLT2, have visually demonstrated specific binding. nih.govnih.gov This binding corresponds with the known anatomical location of SGLT2 in the kidney's proximal tubules. nih.gov
Further competitive binding experiments underscore this specificity. The binding of [¹⁸F]canagliflozin to the kidney slices was significantly reduced when an excess of unlabeled canagliflozin was added, confirming that both the labeled and unlabeled forms compete for the same binding site. researchgate.net In vitro assays have quantified the high selectivity of canagliflozin for human SGLT2 over the related SGLT1 transporter. nih.gov
| Target | In Vitro IC₅₀ (nM) |
|---|---|
| Human SGLT1 | 910 |
| Human SGLT2 | 2.2 |
Preclinical Imaging Modalities for In Vivo Distribution (e.g., PET)
Positron Emission Tomography (PET) is a highly sensitive, non-invasive imaging modality that allows for the three-dimensional visualization and quantification of biological processes in vivo. nih.gov The development of the PET tracer [¹⁸F]canagliflozin, an isotopologue of the drug, has been a significant advancement for studying its distribution and target engagement. nih.govnih.gov Because [¹⁸F]canagliflozin retains the identical chemical structure of canagliflozin, it shares the same pharmacological and toxicological characteristics, making it suitable for direct use in human studies. nih.govnih.gov
The synthesis of [¹⁸F]canagliflozin involves a copper-mediated ¹⁸F-fluorination of a boronic ester precursor, which has been automated for GMP-compliant production. nih.gov Autoradiography studies with this tracer on human kidney sections confirmed that [¹⁸F]canagliflozin binding is specific to SGLT2. nih.gov
A feasibility study using [¹⁸F]canagliflozin PET imaging in humans was conducted to determine the kidney disposition and SGLT2 occupancy of canagliflozin. utwente.nl The study involved a baseline PET scan followed by a second scan after administration of oral canagliflozin. The reduction in [¹⁸F]canagliflozin uptake in the second scan was used to calculate the apparent SGLT2 occupancy. utwente.nl
| Parameter | Finding | Reference |
|---|---|---|
| Tracer | [¹⁸F]canagliflozin | nih.govnih.gov |
| Imaging Modality | Positron Emission Tomography (PET) | nih.gov |
| Key Finding | Tracer shows specific binding to SGLT2 in human kidney sections. | nih.govresearchgate.net |
| SGLT2 Occupancy (in humans) | Ranged from 65% to 87% | researchgate.netutwente.nl |
These PET imaging studies provide a powerful tool to non-invasively quantify the tissue distribution of canagliflozin and SGLT2 density, which may help in understanding the variability in clinical response among patients. nih.gov
Regulatory Science and Research Development Aspects of Canagliflozin L Glucitol
Evolution of Non-Clinical Development Strategies for SGLT2 Inhibitors
The non-clinical development strategies for SGLT2 inhibitors have evolved significantly since the first compounds entered development. This evolution has been driven by emerging clinical and post-marketing safety signals, leading to a more nuanced and targeted approach to preclinical safety assessment.
Initially, the non-clinical focus was primarily on establishing the primary pharmacology and conducting standard toxicology studies to support clinical trials and registration. However, as the class of SGLT2 inhibitors matured, specific safety concerns prompted regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) to re-evaluate the risk profile, which in turn influenced non-clinical research priorities. halmed.hrfda.govfda.gov
Key areas of evolution in non-clinical strategies include:
Investigation of Off-Target Pharmacology: Early in development, high selectivity for SGLT2 over SGLT1 was a key goal. As unexpected adverse events were observed in clinical trials, non-clinical strategies evolved to more rigorously investigate the potential consequences of even minor off-target inhibition. For example, non-clinical studies for dapagliflozin (B1669812) investigated whether tissue mineralization and bone changes observed in rats at very high doses could be related to off-target SGLT1 inhibition in the intestine, a finding that was deemed not relevant to human safety at therapeutic doses. nih.gov
Focus on Specific Safety Signals: Post-marketing reports and clinical trial data revealed unexpected risks, such as diabetic ketoacidosis (DKA), urinary tract infections, and an increased risk of lower-limb amputations with canagliflozin (B192856). fda.govdiabetes.co.ukaifa.gov.it This led to a shift in non-clinical research to investigate the underlying mechanisms of these adverse events. For instance, the EMA's review of DKA risk prompted a deeper look into the pathophysiology of this side effect in the context of SGLT2 inhibition. aifa.gov.itdiabetes.org.uk Similarly, the observation of increased amputations in the CANVAS trial led to further investigation, although the mechanism remains unclear. diabetes.co.uk
Long-Term Safety and Cardiovascular Outcomes: The surprising cardiovascular and renal protective benefits observed in large clinical outcome trials for SGLT2 inhibitors have also influenced non-clinical strategies. Research is now more focused on elucidating the mechanisms behind these benefits, which appear to extend beyond simple glucose lowering. This includes preclinical studies investigating effects on cardiac and renal hemodynamics, metabolism, and inflammation.
Model-Informed Drug Development (MIDD): More recent strategies incorporate MIDD approaches to accelerate clinical development. This involves using preclinical pharmacokinetic/pharmacodynamic (PK/PD) data to build models that can predict human responses, optimize dose selection for first-in-human studies, and potentially streamline later-phase trials. nih.gov
This evolution reflects a paradigm shift from a standard, checklist-based approach to a more science-driven, issue-oriented non-clinical development strategy that is responsive to emerging clinical data and regulatory concerns.
Quality by Design (QbD) Principles in Canagliflozin L-Glucitol Drug Substance Development
The development of the drug substance for Canagliflozin has utilized Quality by Design (QbD) principles to ensure a robust and well-understood manufacturing process. QbD is a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management.
In the synthesis of Canagliflozin, QbD methodologies have been employed to optimize the process and ensure consistent quality. fda.gov This involves identifying Critical Quality Attributes (CQAs) of the drug substance and Critical Process Parameters (CPPs) that affect these CQAs.
A key tool within the QbD framework is the Design of Experiments (DoE), which allows for the systematic study of the effects of multiple process parameters and their interactions. diabetes.org.uk For the Canagliflozin synthesis, DoE has been applied to critical steps such as the Friedel-Crafts acylation, C-arylation, and reductive demethoxylation to develop a robust process. fda.gov
The application of QbD in Canagliflozin development can be summarized in the following steps:
Defining the Quality Target Product Profile (QTPP): This involves defining the desired quality characteristics of the final drug substance, such as identity, purity, and physical properties.
Identifying Critical Quality Attributes (CQAs): These are the physical, chemical, biological, or microbiological attributes that should be within an appropriate limit, range, or distribution to ensure the desired product quality. For Canagliflozin, CQAs would include the level of specific impurities and the final assay.
Risk Assessment and Identification of Critical Process Parameters (CPPs): A risk assessment, often using tools like an Ishikawa (fishbone) diagram, is conducted to identify process parameters that could potentially impact the CQAs. fda.gov These are designated as CPPs.
Developing a Design Space: Through DoE, a multidimensional combination and interaction of input variables (e.g., temperature, reaction time, reagent stoichiometry) and process parameters that have been demonstrated to provide assurance of quality is established. Operating within this design space is not considered a change and provides manufacturing flexibility.
Implementing a Control Strategy: A planned set of controls, derived from product and process understanding, is established to ensure process performance and product quality. This includes controls on input material attributes, equipment, and in-process controls. fda.gov
By employing QbD, the manufacturing process for Canagliflozin is not only optimized for efficiency but is also designed to be robust, minimizing variability and consistently producing a drug substance that meets all quality specifications. diabetes.org.uk
Analytical Method Validation for Research and Development Purposes
The development and validation of analytical methods are critical for the research and development of this compound. These methods are essential for quantifying the drug substance in bulk and pharmaceutical formulations, assessing its stability, and ensuring quality control. The validation process is performed according to the International Conference on Harmonisation (ICH) guidelines.
High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), is the most common analytical technique developed for Canagliflozin. Validation of these methods ensures they are suitable for their intended purpose.
The key parameters evaluated during analytical method validation for Canagliflozin include:
Specificity/Selectivity: The method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is often demonstrated through forced degradation studies, where the drug is exposed to stress conditions (e.g., acid, base, oxidation, heat, light) to prove that the method can separate the drug peak from any degradation products.
Linearity: This is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. For Canagliflozin, linearity has been established over various concentration ranges, such as 12.6–37.9 μg/mL. nih.gov
Accuracy: Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed using recovery studies by spiking a known amount of pure drug into a placebo formulation at different concentration levels (e.g., 50%, 100%, 150%).
Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (%RSD) and is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Robustness: This is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., changes in mobile phase composition, pH, flow rate, or column temperature). It provides an indication of its reliability during normal usage.
System Suitability: These tests are performed to verify that the chromatographic system is adequate for the intended analysis. Parameters like theoretical plates, tailing factor, and resolution are monitored.
The table below summarizes typical validation parameters and acceptance criteria for an HPLC method for Canagliflozin, as derived from various research studies.
| Parameter | Typical Acceptance Criteria | Example Finding for Canagliflozin |
|---|---|---|
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | r² = 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% | Close to 100% |
| Precision (% RSD) | ≤ 2.0% | ~0.66% |
| Robustness (% RSD) | ≤ 2.0% | Overall %RSD ~0.50% |
| LOD | Signal-to-Noise ratio of 3:1 | 0.084 µg/mL |
| LOQ | Signal-to-Noise ratio of 10:1 | 0.255 µg/mL |
The successful validation of these analytical methods ensures reliable data throughout the drug development lifecycle, from early research to routine quality control of the final product. nih.gov
Future Directions and Emerging Research Avenues for Canagliflozin L Glucitol
Exploration of Novel Therapeutic Applications Beyond Glycemic Control (Preclinical Focus)
Preclinical studies are revealing that canagliflozin's influence on cellular metabolism and signaling pathways could be harnessed for new therapeutic applications. nih.govresearchgate.net Research in oncology, neurology, immunology, and infectious disease is uncovering promising, albeit preliminary, evidence of its potential efficacy.
Recent preclinical investigations have highlighted the potential of SGLT2 inhibitors in oncology. dovepress.comnih.gov Canagliflozin (B192856), in particular, has been shown to inhibit the proliferation of various cancer cells, including those in prostate and lung cancer, by inhibiting mitochondrial complex-I supported respiration. nih.gov This action is independent of its SGLT2 inhibition and suggests a broader metabolic impact on cancer cells. nih.gov
In models of hepatocellular carcinoma, canagliflozin has demonstrated the ability to attenuate liver cancer cell growth and angiogenic activity by inhibiting glucose uptake. nih.govplos.org Furthermore, it has been observed to prevent the progression of non-alcoholic steatohepatitis (NASH) to hepatocarcinogenesis in mouse models. researchgate.net
The connection between metabolic diseases like type 2 diabetes and certain cancers, such as endometrial cancer, has spurred research into the effects of anti-diabetic drugs on these malignancies. researchgate.net Preclinical studies suggest that SGLT2 inhibitors can alter cancer cell metabolism by limiting glucose availability, which may impede tumor growth. researchgate.net In the context of endometrial cancer, which is often linked to obesity and metabolic dysfunction, the mechanisms of SGLT2 inhibitors are of significant interest. researchgate.netscienmag.com While direct preclinical studies on canagliflozin in endometrial cancer models are emerging, the broader class of SGLT2 inhibitors has shown potential in modulating signaling pathways involved in cell proliferation. scienmag.com
The potential neuroprotective effects of SGLT2 inhibitors are a growing area of preclinical research. mdpi.comnih.gov Studies in animal models of Alzheimer's disease suggest that these compounds may help ameliorate cognitive decline and protect against neurodegeneration. nih.gov Canagliflozin has been observed to possess acetylcholinesterase inhibiting activity in a rat model of memory impairment, a mechanism similar to some registered Alzheimer's therapies. mdpi.comnih.govconsensus.app
Preclinical studies using canagliflozin in Alzheimer's models have shown it can reduce microgliosis and astrogliosis in the hippocampus of male mice. nih.govconsensus.appnih.gov Furthermore, canagliflozin therapy has been associated with decreased expression of the mammalian target of rapamycin (B549165) (mTOR), a signaling pathway implicated in the progression of Alzheimer's hallmarks. nih.govnih.gov These findings suggest that canagliflozin may offer neuroprotective benefits by influencing multiple pathological processes involved in neurodegenerative diseases. mdpi.comfrontiersin.org
Emerging evidence from preclinical models indicates that SGLT2 inhibitors, including canagliflozin, possess immunomodulatory properties. doaj.orgresearcher.life These effects are linked to their ability to modulate T-cell metabolism and reduce inflammation, suggesting potential applications in treating autoimmune diseases. doaj.orgmedpath.comjyi.org
In various animal and in-vitro models, SGLT2 inhibitors have been shown to decrease the polarization of macrophages, reduce their infiltration into tissues, and decrease the activation of the NLRP3 inflammasome, a key component of the inflammatory response. nih.govnih.gov Canagliflozin specifically has been reported to inhibit T-cell activation and proliferation by downregulating the mTORC1 pathway, leading to reduced secretion of pro-inflammatory cytokines like interleukin-17 (IL-17) and interferon-gamma (IFNγ). nih.gov Additionally, in human coronary artery endothelial cells, canagliflozin demonstrated anti-inflammatory activity by lowering the expression of hexokinase II, an enzyme involved in glycolysis that is elevated in inflammatory states. nih.gov These findings highlight the potential of canagliflozin to target inflammatory pathways relevant to a range of autoimmune and inflammatory conditions. news-medical.net
Recent research has uncovered a novel application for canagliflozin in combating bacterial infections, specifically against methicillin-resistant Staphylococcus aureus (MRSA). nih.govresearchgate.netmdpi.com Studies have shown that canagliflozin exhibits direct antibacterial activity against both MRSA and methicillin-sensitive Staphylococcus aureus (MSSA). nih.govresearchgate.net
The mechanism of its antibacterial action involves multiple effects on the bacteria. Canagliflozin has been shown to disrupt the formation of bacterial biofilms and distort the bacterial cell wall. nih.govresearchgate.net It also affects bacterial metabolism, impacting markers such as glucose, ATP, and lactic acid. nih.govresearchgate.net Furthermore, research indicates that canagliflozin down-regulates the expression of genes related to biofilm formation and methicillin (B1676495) resistance. nih.govresearchgate.net Notably, the combination of canagliflozin with penicillin has been found to produce an additive antibacterial effect, enhancing its efficacy against MRSA. nih.govresearchgate.net
Development of Next-Generation SGLT2 Inhibitors Based on Canagliflozin Scaffold
The development of SGLT2 inhibitors originated from the natural product phlorizin (B1677692). mdpi.com Early research focused on O-glucoside analogs, but subsequent development led to the creation of C-glucoside inhibitors like dapagliflozin (B1669812), which offered improved metabolic stability. mdpi.com Canagliflozin, approved by the FDA in 2013, is a thiophene (B33073) derivative of a C-glucoside. mdpi.com It exhibits a high selectivity for SGLT2 over SGLT1. mdpi.com
The success of canagliflozin and other 'gliflozins' has spurred the development of next-generation SGLT2 inhibitors. mdpi.comnih.govnvsu.ru Pharmaceutical research continues to build upon the foundational scaffold of these molecules to create new agents with potentially improved efficacy, selectivity, or pharmacokinetic profiles. mdpi.com This ongoing development includes compounds like ipragliflozin, tofogliflozin, and luseogliflozin. mdpi.com Additionally, non-phlorizin-based molecules targeting SGLT2, such as antisense inhibitory microRNA molecules, are also under investigation to reduce the expression of the SGLT2 protein. nih.gov
Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) in Canagliflozin Research
The application of "omics" technologies, such as proteomics and metabolomics, is providing deeper insights into the molecular mechanisms underlying the effects of canagliflozin. nih.govnih.gov These high-throughput analytical approaches allow for a comprehensive characterization of the changes in proteins and metabolites within cells and tissues following drug treatment.
In a swine model of chronic myocardial ischemia, proteomic analysis revealed that canagliflozin therapy alters numerous proteins involved in critical molecular pathways, including metabolism and redox regulation. nih.govresearchgate.net The studies identified hundreds of proteins that were differentially expressed, with an upregulation of those involved in metabolism and redox activity and a downregulation of proteins related to motor activity and cytoskeletal structure. nih.govresearchgate.net
Similarly, in hepatocellular carcinoma cells, a multi-omics approach combining metabolomics and absolute quantification proteomics (iMPAQT) demonstrated that canagliflozin significantly altered 85 metabolites and 68 metabolic enzymes. nih.gov The most affected pathways included fatty acid metabolism, oxidative phosphorylation, and purine (B94841) and pyrimidine (B1678525) metabolism. nih.govplos.org These omics studies are crucial for elucidating the complex and widespread effects of canagliflozin, helping to identify new therapeutic targets and understand its beneficial effects beyond glycemic control. frontiersin.orgresearchgate.net
Biomarker Discovery for Mechanistic Understanding in Preclinical Models
A critical area of ongoing research is the identification of biomarkers that can provide deeper insights into the mechanisms underlying the cardiorenal protective effects of canagliflozin, beyond glycemic control. Preclinical studies have been instrumental in identifying a suite of biomarkers associated with inflammation, fibrosis, and kidney injury that are modulated by canagliflozin treatment.
In preclinical models of diabetic kidney disease, canagliflozin has been shown to reduce the levels of several key pro-inflammatory and pro-fibrotic biomarkers. nih.govnih.govrug.nl A systems biology approach, integrating in vitro transcriptomics in human proximal tubular cells with established diabetic kidney disease network models, has pinpointed several proteins at the intersection of the disease pathophysiology and canagliflozin's mechanism of action. nih.govnih.gov Subsequent measurements in plasma samples from clinical trials have validated these preclinical findings, demonstrating a significant reduction in Tumor Necrosis Factor Receptor 1 (TNFR1), Interleukin-6 (IL-6), Matrix Metalloproteinase-7 (MMP7), and Fibronectin 1 (FN1). nih.govnih.govrug.nl These findings suggest that canagliflozin actively contributes to the reversal of molecular processes related to inflammation, extracellular matrix turnover, and fibrosis. nih.govnih.gov
Further preclinical investigations have corroborated these anti-inflammatory properties. In models of Alzheimer's disease, canagliflozin treatment was associated with a reduction in neuroinflammation, as evidenced by decreased microgliosis and astrogliosis in the hippocampus. nih.gov Additionally, studies in human endothelial cells have shown that canagliflozin can inhibit the secretion of pro-inflammatory cytokines such as IL-6 and Monocyte Chemoattractant Protein-1 (MCP-1). researchgate.net
The table below summarizes key biomarkers modulated by canagliflozin in preclinical models, providing insights into its mechanistic actions.
| Biomarker | Preclinical Model/System | Effect of Canagliflozin | Mechanistic Insight |
| TNFR1 | In vitro human proximal tubular cells; Animal models of diabetic kidney disease | Decrease | Attenuation of inflammatory signaling pathways. nih.govnih.govrug.nlnih.gov |
| IL-6 | Animal models of diabetic kidney disease; Human endothelial cells | Decrease | Reduction of systemic and localized inflammation. nih.govnih.govrug.nlnih.govresearchgate.net |
| MMP7 | In vitro human proximal tubular cells; Animal models of diabetic kidney disease | Decrease | Modulation of extracellular matrix turnover and reduction of fibrosis. nih.govnih.govrug.nl |
| FN1 | In vitro human proximal tubular cells; Animal models of diabetic kidney disease | Decrease | Attenuation of fibrotic processes. nih.govnih.govrug.nl |
| KIM-1 | Animal models of kidney injury | Decrease | Protection against tubular injury. nih.govnih.gov |
| TNF-α | Animal models of inflammation | Decrease | Broad anti-inflammatory effects. nih.govresearchgate.net |
Identification of Novel Target Pathways Modulated by Canagliflozin
Emerging evidence strongly suggests that the therapeutic benefits of canagliflozin extend beyond its primary action on SGLT2 and involve the modulation of several other signaling pathways. These SGLT2-independent effects are a fertile ground for future research and may explain the broad cardiorenal protective actions of the drug.
A pivotal discovery in this area is the ability of canagliflozin to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. This activation appears to be a consequence of canagliflozin's inhibition of mitochondrial Complex I, leading to an increase in the cellular AMP/ATP ratio. The subsequent activation of AMPK has several downstream effects, including the inhibition of lipid synthesis and the suppression of inflammatory responses in vascular endothelial cells.
Furthermore, canagliflozin has been shown to influence other critical cellular signaling pathways:
mTOR Pathway: In preclinical models of Alzheimer's disease, canagliflozin therapy was associated with decreased mTOR (mammalian target of rapamycin) expression, a pathway implicated in cell growth, proliferation, and survival. nih.gov
MAPK Pathway: Research in prostate cancer cells has indicated that canagliflozin can inhibit the Mitogen-Activated Protein Kinase (MAPK) pathway, which is crucial for cell proliferation and survival.
STAT3 Signaling: While direct evidence for canagliflozin is still emerging, other SGLT2 inhibitors have been shown to activate the JAK2/STAT3 signaling pathway, which is involved in cardioprotection. Given the class effects often observed with SGLT2 inhibitors, this represents a promising avenue for future investigation with canagliflozin.
ROS-Nrf2/HO-1 Pathway: Canagliflozin has been demonstrated to induce the expression of Heme Oxygenase-1 (HO-1) in vascular smooth muscle cells through the activation of the Reactive Oxygen Species (ROS)-NF-E2-related factor-2 (Nrf2) pathway. This induction contributes to the anti-proliferative and anti-migratory effects of canagliflozin on these cells.
These findings collectively point towards a complex signaling network that is influenced by canagliflozin, offering multiple avenues for therapeutic intervention in a range of diseases beyond type 2 diabetes.
Advanced In Vitro and In Vivo Models for SGLT2 Inhibitor Research (e.g., Organ-on-a-chip, Humanized Animal Models)
To further unravel the intricate mechanisms of canagliflozin and other SGLT2 inhibitors, researchers are increasingly turning to advanced preclinical models that more accurately recapitulate human physiology. These models, including organ-on-a-chip systems and humanized animal models, offer significant advantages over traditional 2D cell cultures and conventional animal models.
Organ-on-a-chip technology involves the creation of microfluidic devices that contain living human cells in a 3D microenvironment, mimicking the structure and function of human organs. These "chips" allow for the precise control of the cellular microenvironment and the real-time monitoring of cellular responses to drugs. For SGLT2 inhibitor research, this technology holds immense promise:
Kidney-on-a-chip: This model has already been utilized to investigate the effects of canagliflozin. Studies using a kidney-on-a-chip have demonstrated its utility in assessing the protective effects of canagliflozin against drug-induced nephrotoxicity. This platform allows for the co-culture of human renal proximal tubule epithelial cells and human umbilical vein endothelial cells, providing a more physiologically relevant system to study drug interactions and toxicity.
Heart-on-a-chip and Liver-on-a-chip: While specific studies with canagliflozin are yet to be widely published, these models are being increasingly used in cardiovascular and metabolic research. A heart-on-a-chip could be employed to study the direct effects of canagliflozin on cardiomyocyte function and electrophysiology, while a liver-on-a-chip could provide insights into its metabolism and potential effects on hepatic steatosis.
Humanized animal models , which involve the engraftment of human cells or tissues into immunodeficient mice, provide a unique in vivo platform to study human-specific drug responses. For SGLT2 inhibitor research, these models could be particularly valuable:
Models of Human Diabetes: Humanized mice that develop a human-like immune system and are engrafted with human pancreatic islets could be used to study the effects of canagliflozin on human beta-cell function and survival in a complex in vivo environment.
Studying Human-Specific Metabolism: These models can be used to investigate the human-specific metabolism of canagliflozin and its potential drug-drug interactions, providing data that is more directly translatable to the clinical setting.
The continued development and application of these advanced preclinical models will be crucial in deepening our understanding of the multifaceted mechanisms of canagliflozin L-glucitol and in identifying new therapeutic opportunities for this important class of drugs.
Q & A
Q. What experimental design considerations are critical for preclinical studies investigating Canagliflozin's metabolic effects?
Preclinical studies involving animal models (e.g., ApoE-/- mice for atherosclerosis) should adhere to NIH guidelines for rigor and reproducibility . Key considerations include:
- Standardized dosing protocols : Ensure consistency in administration routes (e.g., oral gavage) and duration (e.g., 9-week treatment periods as in atherosclerosis studies) .
- Multi-omics integration : Combine transcriptomic and metabolomic analyses to identify pathways like amino acid metabolism (e.g., altered arginine synthesis) .
- Control for confounders : Monitor variables such as diet, weight changes, and baseline glycemic status.
Q. How can researchers validate the identity and purity of Canagliflozin in synthetic or metabolic studies?
Methodological validation should include:
- Chromatographic techniques : Use HPLC with Analytical Quality by Design (AQbD) principles to optimize separation, especially when analyzing Canagliflozin alongside metabolites like L-Glucitol .
- Forced degradation studies : Expose the compound to stress conditions (heat, light, pH extremes) to confirm stability-indicating properties and identify degradation pathways .
- Spectroscopic characterization : NMR and mass spectrometry for structural confirmation of novel derivatives or metabolites .
Q. What statistical frameworks are recommended for analyzing Canagliflozin's dose-response relationships in preclinical models?
- One-way ANOVA with post-hoc tests : Suitable for comparing treatment effects across multiple groups (e.g., Fisher’s least significant difference test for pairwise comparisons) .
- Longitudinal data analysis : Use mixed-effects models to account for repeated measurements in studies tracking metabolic parameters over time .
Advanced Research Questions
Q. How should researchers address contradictions in fracture risk data between the CANVAS Program and CREDENCE trial?
- Heterogeneity analysis : Investigate differences in trial populations (e.g., baseline cardiovascular risk, renal function) and outcome definitions .
- Meta-regression techniques : Pool data from multiple trials to assess effect modifiers (e.g., age, diabetes duration) and adjust for confounding variables .
- Mechanistic studies : Explore off-target effects of Canagliflozin on bone turnover markers (e.g., osteocalcin, RANKL/OPG ratios) in animal models .
Q. What strategies optimize chromatographic separation of Canagliflozin and its metabolites in complex biological matrices?
- Central Composite Design (CCD) : Systematically vary critical parameters (e.g., mobile phase pH, gradient slope) to establish a Method Operable Design Region (MODR) .
- pKa-driven optimization : Leverage differences in ionization constants between Canagliflozin (pKa ~12.5) and metabolites like L-Glucitol to enhance resolution .
- Bioanalytical validation : Include matrix-matched calibration curves and assess recovery rates in plasma or tissue homogenates .
Q. How can integrated analysis of cardiovascular and renal outcomes in the CANVAS Program inform future SGLT2 inhibitor trials?
- Pre-specified endpoints : Define hierarchical outcomes (e.g., 3-point MACE, eGFR decline) to minimize type I error in composite endpoints .
- Subgroup stratification : Analyze treatment effects by baseline characteristics (e.g., albuminuria, HbA1c) using interaction tests .
- Real-world data linkage : Combine trial data with registries to assess long-term safety and generalizability .
Methodological Guidance
Q. What frameworks ensure rigor in formulating research questions about Canagliflozin's pleiotropic effects?
- PICO framework : Define Population (e.g., T2D with CKD), Intervention (Canagliflozin dose), Comparator (placebo/other SGLT2i), and Outcomes (e.g., HbA1c, hospitalization rates) .
- FINER criteria : Evaluate questions for Feasibility, Novelty, Ethical compliance, and Relevance to clinical guidelines .
Q. How can researchers mitigate bias when interpreting conflicting data on Canagliflozin's bone safety profile?
- Blinded adjudication : Use independent committees to classify fracture events in trials .
- Sensitivity analyses : Test robustness of findings by excluding high-risk subgroups or adjusting for competing risks (e.g., mortality) .
Data Presentation and Reproducibility
Q. What are best practices for reporting preclinical data on Canagliflozin's anti-atherosclerotic mechanisms?
- FAIR principles : Ensure data are Findable, Accessible, Interoperable, and Reusable (e.g., deposit raw metabolomics data in repositories like MetaboLights) .
- MIAME compliance : Detail experimental conditions in transcriptomic studies, including RNA-seq protocols and normalization methods .
Q. How should methodological details be structured in publications to enhance reproducibility?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
